Etoxadrol
Description
was heading 1975-94 (see under PIPERIDINES 1975-90); use PIPERIDINES to search this compound 1975-90; dissociative anesthetic with some cardiovascular effects
Properties
CAS No. |
30163-01-0 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine |
InChI |
InChI=1S/C16H23NO2/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3/t14-,15+,16-/m0/s1 |
InChI Key |
INOYCBNLWYEPSB-XHSDSOJGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Etoxadrol's Mechanism of Action on NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and plasticity. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its binding characteristics, interaction with the receptor's ion channel, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key experimental workflows and signaling pathways are visualized to offer a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound and the NMDA Receptor
The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in numerous physiological processes within the central nervous system (CNS), including learning, memory, and neuronal development. Its overactivation, however, is implicated in various neuropathological conditions, making it a significant target for therapeutic intervention.
This compound emerged as a derivative of dexoxadrol (B1663360) and is recognized for its high affinity for the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor[1][2]. By binding to this site, this compound acts as a non-competitive antagonist, physically obstructing the flow of ions through the channel, thereby inhibiting receptor function.
Binding Characteristics and Affinity
This compound's interaction with the NMDA receptor is characterized by its high affinity for the PCP binding site. While specific binding affinity values for this compound are not abundantly available in recent literature, studies on closely related analogues provide strong indications of its potency.
Quantitative Binding Data
Competitive radioligand binding assays are the primary method for determining the binding affinity of compounds like this compound for the NMDA receptor. These assays typically utilize a radiolabeled ligand, such as [³H]-(+)-MK-801, which also binds to the PCP site. The ability of this compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. The Ki value represents the concentration of the competing ligand (this compound) that will bind to half of the binding sites at equilibrium in the absence of the radioligand.
| Compound | Ki (nM) | Radioligand | Tissue Source | Reference |
| (2S,4S)-13b (this compound Analogue) | 69 | [³H]-(+)-MK-801 | Guinea Pig Brain | [1] |
Table 1: Binding Affinity of an this compound Analogue for the NMDA Receptor. The Ki value for this analogue is stated to be in the range of the lead compound, this compound.[1]
Molecular Mechanism of Action
This compound exerts its antagonistic effect through a mechanism of open-channel blockade. This means that the NMDA receptor channel must first be opened by the binding of its co-agonists, glutamate and glycine (B1666218), before this compound can access its binding site within the pore.
Signaling Pathway of NMDA Receptor Activation and Blockade
The activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by an influx of Ca²⁺. This compound's blockade of the ion channel prevents this influx, thereby inhibiting these downstream pathways.
Structure-Activity Relationship (SAR)
The chemical structure of this compound is critical for its high-affinity binding to the NMDA receptor. Key structural features include:
-
The 1,3-Dioxolane Ring: This heterocyclic ring is a core component of the pharmacophore.
-
Substituents at the Acetal Center: The presence of a phenyl group and an alkyl group (ethyl in this compound) at the 2-position of the dioxolane ring is important for affinity[2].
-
The Piperidine (B6355638) Moiety: While the entire piperidine ring contributes to high affinity, simpler aminoalkyl substructures can also result in strong receptor interactions[2].
-
Stereochemistry: The NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers[1].
Experimental Protocols
The characterization of this compound's mechanism of action relies on a combination of biochemical and electrophysiological techniques.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of this compound for the PCP binding site.
Objective: To determine the inhibition constant (Ki) of this compound.
Materials:
-
Rat or guinea pig brain membrane preparations (e.g., cortical or hippocampal)
-
[³H]-(+)-MK-801 (Radioligand)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding of [³H]-(+)-MK-801 against the concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on NMDA receptor-mediated ion currents.
Objective: To characterize the inhibitory effect of this compound on NMDA receptor currents and determine its IC50.
Materials:
-
Cells expressing NMDA receptors (e.g., cultured neurons or transfected cell lines like HEK293)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
NMDA receptor agonists (glutamate and glycine)
-
This compound solutions of varying concentrations
Procedure:
-
Cell Preparation: Culture cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull glass micropipettes to a suitable resistance (e.g., 3-5 MΩ).
-
Whole-Cell Configuration: Form a high-resistance seal between the micropipette and the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a negative holding potential (e.g., -60 mV) to record inward currents.
-
Agonist Application: Apply a solution containing NMDA and glycine to elicit NMDA receptor-mediated currents.
-
This compound Application: Co-apply this compound at various concentrations with the agonists and record the resulting inhibition of the current.
-
Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of different concentrations of this compound. Plot the percentage of current inhibition against the this compound concentration and fit the data with a logistic function to determine the IC50.
Mandatory Visualizations
Experimental Workflow for Characterizing a Non-Competitive NMDA Antagonist
Logical Relationship of Non-Competitive Antagonism
Conclusion
This compound is a well-established non-competitive antagonist of the NMDA receptor, acting as an open-channel blocker at the phencyclidine binding site. Its high affinity and specific mechanism of action make it a valuable tool for studying NMDA receptor function and a lead compound for the development of novel therapeutics targeting excitotoxicity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research is warranted to fully elucidate its subunit selectivity and the precise kinetics of its channel blockade.
References
The Pharmacological Profile of Etoxadrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoxadrol is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][2] It belongs to the class of dissociative anesthetics and shares pharmacological properties with phencyclidine (PCP).[2][3] Developed initially as an analgesic, its clinical advancement was halted due to the emergence of psychotomimetic side effects, including nightmares and hallucinations.[2][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacodynamic effects, and relevant experimental protocols.
Mechanism of Action
This compound exerts its primary pharmacological effects by binding to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[4][5] This binding is non-competitive, meaning this compound does not compete with the endogenous agonists, glutamate (B1630785) and glycine, for their binding sites on the receptor. Instead, it blocks the ion channel when it is in the open state, thereby preventing the influx of calcium ions (Ca²⁺) into the neuron. This blockade of Ca²⁺ influx disrupts normal excitatory neurotransmission and is the underlying mechanism for its anesthetic, analgesic, and dissociative effects.
NMDA Receptor Signaling Pathway
The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve magnesium (Mg²⁺) block, opens the ion channel. The subsequent influx of Ca²⁺ acts as a second messenger, activating a cascade of intracellular signaling pathways. This compound's blockade of this channel prevents these downstream events.
Quantitative Pharmacological Data
Precise quantitative binding data for this compound is limited in publicly available literature. However, studies on structurally similar analogs provide valuable insights into its affinity for the NMDA receptor.
| Parameter | Ligand/Compound | Receptor/Site | Value | Species | Reference |
| Ki | (2S,4S)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine (this compound Analog) | NMDA Receptor (PCP Site) | 69 nM | Guinea Pig | [2] |
| Binding Affinity | This compound | Phencyclidine Binding Site | Comparable to Phencyclidine | Rat | [6] |
| Potency Ratio | This compound vs. Epithis compound | Phencyclidine Binding Site | 35 times more potent | Rat | [6] |
Note: The Ki value is for a close structural analog and is stated to be in the range of this compound's Ki value.[2]
Pharmacodynamic Effects
This compound's antagonism of the NMDA receptor leads to a range of pharmacodynamic effects on the central nervous system.
Effects on Neurotransmitter Systems
This compound has been shown to modulate the levels of several key neurotransmitters in the brain.
| Neurotransmitter | Effect | Brain Region | Species | Reference |
| Dopamine (DA) | Decreased | Whole Brain | Rat | [1] |
| Serotonin (5-HT) | Decreased | Whole Brain | Rat | [1] |
| Norepinephrine (NE) | Decreased | Whole Brain | Rat | [1] |
Note: The available data is qualitative, indicating a significant lowering of brain monoamine concentrations 4 hours after intravenous administration.[1]
Behavioral and Physiological Effects
| Effect | Dose | Species | Reference |
| Stimulation and Ataxia | 100.0 mg/kg | Mouse | [1] |
| Anesthesia | 0.75 mg/kg (IV) | Human | |
| Analgesia | - | Rhesus Monkey, Mouse | |
| Psychotomimetic Effects (unpleasant dreams, hallucinations) | - | Human | [2][4] |
Pharmacokinetic Profile
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the PCP binding site on the NMDA receptor using [³H]-(+)-MK-801 as the radioligand.[2]
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
[³H]-(+)-MK-801 (radioligand)
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
A fixed volume of rat cortical membrane suspension.
-
Increasing concentrations of the unlabeled test compound (this compound).
-
A fixed concentration of [³H]-(+)-MK-801 (typically at or near its Kd value).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a known non-competitive NMDA antagonist (e.g., unlabeled MK-801 or PCP).
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Pharmacological Profiling
The following diagram illustrates a typical workflow for the preclinical pharmacological profiling of a CNS-active compound like this compound.
Structure-Activity Relationships (SAR)
Studies on this compound and its analogs have revealed key structural features that are important for its high affinity for the NMDA receptor.[5]
-
Stereochemistry: The (2S, 4S, 6S) absolute configuration of this compound is crucial for its potent phencyclidine-like activity.[6] Its epimer, epithis compound (2R, 4S, 6S), is significantly less potent.[6]
-
Substituents on the Dioxolane Ring: The presence of a phenyl group and a small alkyl group (like ethyl) at the 2-position of the 1,3-dioxolane (B20135) ring contributes to high affinity.[5]
-
Piperidine (B6355638) Moiety: While the piperidine ring is a common feature in high-affinity ligands, compounds with a primary amino moiety can also exhibit high receptor affinity.[5]
Conclusion
This compound is a well-characterized, potent non-competitive NMDA receptor antagonist with dissociative anesthetic properties. Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, leading to a disruption of excitatory neurotransmission and downstream signaling cascades. While its clinical development was halted due to adverse psychotomimetic effects, this compound remains a valuable tool for researchers studying the pharmacology of the NMDA receptor and the mechanisms of dissociative anesthesia. Further investigation is warranted to fully elucidate its pharmacokinetic profile and to obtain more precise quantitative data on its pharmacodynamic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. upm-inc.com [upm-inc.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Etoxadrol as a Dissociative Anesthetic in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol ((+)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine) is a potent dissociative anesthetic agent that acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its pharmacological properties were investigated in various animal models, including primates, dogs, rabbits, rats, and mice, revealing profound analgesic and anesthetic effects. However, the emergence of severe psychotomimetic side effects, such as unpleasant dreams and aberrations, led to the cessation of its clinical development. This technical guide provides a comprehensive overview of the available data on this compound's use in animal models, focusing on its mechanism of action, dose-response relationships, and the experimental protocols employed in its evaluation. Due to the discontinuation of its development, publicly available quantitative data is limited; however, this guide synthesizes the accessible information to serve as a resource for researchers in the fields of pharmacology and drug development.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its dissociative anesthetic effects primarily through the blockade of NMDA receptors in the central nervous system. It binds with high affinity to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex. This action prevents the influx of calcium ions (Ca2+) into the neuron, thereby inhibiting the downstream signaling cascades that are crucial for synaptic plasticity and neurotransmission.
The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor is necessary but not sufficient for channel opening. Depolarization of the postsynaptic membrane is also required to remove the voltage-dependent magnesium (Mg2+) block from the ion channel. As a non-competitive antagonist, this compound can enter and block the open channel, effectively preventing ion flow regardless of the presence of glutamate and the co-agonist. This blockade of NMDA receptor function is believed to be the primary mechanism underlying the anesthetic, analgesic, and psychotomimetic effects of this compound.
Below is a diagram illustrating the signaling pathway of the NMDA receptor and the site of action for this compound.
Quantitative Data from Animal Models
Detailed quantitative data for this compound in animal models is sparse in the available literature. The following tables summarize the accessible information and provide comparative data from other relevant compounds to offer context.
Table 1: Anesthetic and Hypnotic Efficacy
| Compound | Animal Model | Route | Endpoint | ED50 (mg/kg) | Notes |
| This compound | Human | IV | Anesthesia | 0.75 | Anesthesia duration of approximately 26 minutes.[1] |
| Etomidate | Rat | IV | Hypnosis (Loss of Righting Reflex) | 0.57 | - |
ED50: Median effective dose required to produce the specified effect in 50% of the population.
Table 2: Safety Profile
| Compound | Animal Model | Route | LD50/ED50 Ratio | Notes |
| This compound | Human | IV | 20 - 40 | Suggests a good safety margin.[1] |
| Etomidate | Rat | IV | 26.0 | - |
LD50: Median lethal dose. ED50: Median effective dose for hypnosis.
Table 3: Behavioral Effects
| Compound | Animal Model | Route | Dose (mg/kg) | Observed Effects |
| This compound | Mouse | IP | 100.0 | Marked stimulation and ataxia.[2] |
| This compound | Rat | IV | 0 - 20 | Dose-dependent decrease in brain monoamine concentrations.[2] |
Table 4: Pharmacokinetic Parameters
No specific pharmacokinetic data (Cmax, Tmax, half-life, bioavailability) for this compound in animal models was found in the publicly available literature.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical evaluation of dissociative anesthetics like this compound in animal models.
Anesthetic/Hypnotic Activity Assessment
The primary endpoint for assessing anesthetic or hypnotic efficacy in rodents is the Loss of Righting Reflex (LORR) .
Protocol: Loss of Righting Reflex (LORR) Assay
-
Animals: Male or female rats (e.g., Sprague-Dawley) or mice (e.g., Swiss Webster) are used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., sterile saline), is administered intravenously (IV) via the tail vein. A range of doses is used to establish a dose-response curve.
-
Assessment: Immediately after injection, the animal is placed on its back in a V-shaped trough or a clear observation chamber. The inability of the animal to right itself (i.e., return to a prone position with all four paws on the floor) within a specified time (e.g., 30 seconds) is considered a positive response for LORR.
-
Data Analysis: The percentage of animals exhibiting LORR at each dose is recorded. The ED50 for hypnosis is then calculated using a probit analysis or other appropriate statistical methods. The duration of LORR (the time from the loss of the righting reflex until its return) can also be measured as an indicator of the drug's duration of action.
Analgesic Activity Assessment
The Tail-Flick Test is a common method to evaluate the analgesic properties of a compound against thermal pain.
Protocol: Tail-Flick Test
-
Animals: Rats or mice are used. Baseline tail-flick latency is determined for each animal before drug administration.
-
Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the ventral surface of the tail.
-
Procedure: The animal is gently restrained, and its tail is placed over the heat source. The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: this compound is administered (e.g., IV or intraperitoneally - IP), and the tail-flick latency is measured at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The dose required to produce a 50% analgesic effect (AD50) can be determined.
Behavioral Effects Assessment
The Open-Field Test is widely used to assess general locomotor activity, exploration, and anxiety-like behavior.
Protocol: Open-Field Test
-
Animals: Typically mice or rats are used.
-
Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The floor is often divided into a grid of squares (center and periphery). The arena is equipped with an automated tracking system (e.g., video camera and software) to record the animal's movements.
-
Procedure: The animal is placed in the center of the open-field arena and allowed to explore freely for a set period (e.g., 10-30 minutes).
-
Drug Administration: this compound or vehicle is administered prior to placing the animal in the arena. The pre-treatment time will depend on the route of administration.
-
Data Collection and Analysis: The tracking system records various parameters, including:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center vs. periphery: A measure of anxiety-like behavior (rodents naturally prefer the periphery).
-
Rearing frequency: A measure of exploratory behavior.
-
Stereotyped behaviors: Repetitive, invariant behaviors that can be induced by certain drugs.
-
Assessment of Psychotomimetic Effects
The psychotomimetic effects of NMDA receptor antagonists can be modeled in animals through various behavioral paradigms, including:
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: Deficits in sensorimotor gating, as measured by PPI, are observed in schizophrenia and can be induced by NMDA receptor antagonists.
-
Locomotor Hyperactivity and Stereotypy: As mentioned in the open-field test, high doses of NMDA receptor antagonists can induce hyperactivity and stereotyped behaviors, which are considered animal correlates of psychosis.
Conclusion
This compound is a potent dissociative anesthetic with a clear mechanism of action as an NMDA receptor antagonist. While its clinical development was halted due to adverse psychotomimetic effects, the study of this compound in animal models has contributed to our understanding of the role of the NMDA receptor in anesthesia, analgesia, and behavior. The lack of comprehensive, publicly available quantitative data from these early studies presents a challenge for a complete retrospective analysis. However, the qualitative descriptions of its effects and the general experimental protocols used in its evaluation provide a valuable framework for researchers investigating novel NMDA receptor modulators. Future research in this area would benefit from the application of modern pharmacokinetic and pharmacodynamic modeling to better characterize the therapeutic and adverse effect profiles of such compounds.
References
An In-Depth Technical Guide to the Synthesis and Chemical Structure of Etoxadrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent and selective non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This technical guide provides a comprehensive overview of its chemical structure and synthesis. Detailed experimental protocols, based on seminal literature, are presented to facilitate its replication and further investigation. Additionally, the guide visualizes the synthetic workflow and the canonical signaling pathway associated with NMDA receptor antagonism, offering a valuable resource for researchers in medicinal chemistry and neuropharmacology.
Chemical Structure and Properties
This compound, with the IUPAC name (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine, is a chiral molecule containing three stereocenters.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₂ | [2][3][4][5] |
| Molecular Weight | 261.36 g/mol | [2][3][4][5] |
| CAS Number | 28189-85-7 | [1][3][5] |
| IUPAC Name | (2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine | [3] |
| SMILES | CC[C@@]1(OC--INVALID-LINK--[C@@H]2CCCCN2)C3=CC=CC=C3 | [2][3] |
| InChIKey | INOYCBNLWYEPSB-XHSDSOJGSA-N | [2][3] |
| Stereochemistry | Absolute | [2] |
Synthesis of this compound
The synthesis of this compound has been reported in the scientific literature, with key contributions from Hardie et al. in 1966 and a more detailed stereospecific synthesis and analysis by Thurkauf et al. in 1988. The general synthetic approach involves the reaction of 1-(2-chlorophenyl)cyclohexene with key reagents to form the core structure, followed by stereospecific modifications to yield the desired isomer.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for this compound, based on the initial work by Hardie et al. (1966).
Detailed Experimental Protocols
The following protocols are adapted from the peer-reviewed literature and provide a more detailed procedure for the synthesis of this compound.
Protocol 1: Synthesis of 1-(2-chlorophenyl)cyclohexene
-
To a solution of 2-chlorophenylmagnesium bromide in an appropriate solvent, add cyclohexanone (B45756) dropwise at a controlled temperature.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude alcohol is then subjected to dehydration using an acidic catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water to yield 1-(2-chlorophenyl)cyclohexene.
-
The product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Oxidation to the Hydroxy Ketone Intermediate
-
The synthesized 1-(2-chlorophenyl)cyclohexene is dissolved in a suitable solvent mixture, such as acetone (B3395972) and water.
-
The solution is cooled in an ice bath, and a solution of potassium permanganate (B83412) is added portion-wise while maintaining the temperature below 10°C.
-
After the addition, the reaction is stirred for several hours, allowing it to warm to room temperature.
-
The reaction is quenched by the addition of sodium bisulfite solution until the purple color disappears.
-
The mixture is filtered to remove manganese dioxide, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to give the crude hydroxy ketone intermediate, which can be purified by chromatography.
Protocol 3: Imination and Rearrangement to this compound
-
The hydroxy ketone intermediate is dissolved in a solvent such as ethanol, and an excess of methylamine (B109427) is added.
-
The mixture is stirred at room temperature for several hours to form the imine intermediate.
-
The solvent and excess methylamine are removed under reduced pressure.
-
The crude imine is then heated at an elevated temperature to induce rearrangement to the final product, this compound.
-
The resulting product is purified by column chromatography to yield pure this compound.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its pharmacological effects primarily through the antagonism of the NMDA receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system.[1][6] By blocking this receptor, this compound modulates neuronal excitability.
Signaling Pathway of NMDA Receptor Antagonism
The binding of glutamate (B1630785) and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing an influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events. This compound, as a non-competitive antagonist, blocks this ion channel, thereby inhibiting these downstream effects. The following diagram illustrates this signaling pathway.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, synthesis, and mechanism of action of this compound. The presented experimental protocols and pathway diagrams serve as a valuable resource for researchers engaged in the study and development of NMDA receptor antagonists. Further research into the structure-activity relationships of this compound and its analogs may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.
References
Early Clinical Studies of Etoxadrol as an Analgesic: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol hydrochloride (also known as CL-1848 or U-37862A) is a dissociative anesthetic agent that was the subject of early clinical investigation in the 1970s.[1] As a potent N-methyl-D-aspartate (NMDA) receptor antagonist, it demonstrated profound analgesic and amnesic properties.[1][2] These characteristics prompted its evaluation for use in medical procedures. However, the emergence of significant adverse psychotomimetic effects, such as unpleasant dreams and hallucinations, ultimately led to the discontinuation of its clinical development.[1][2] This technical guide provides an in-depth overview of the core findings from the early clinical evaluation of this compound, with a specific focus on its analgesic component. The information is synthesized from the limited available clinical data and placed in the context of its mechanism of action.
Core Data Presentation
The primary source of clinical data on this compound comes from a study published by Frederickson, Longnecker, and Allen in 1976. The following tables summarize the key quantitative findings from this investigation.
Table 1: this compound Dosage and Anesthetic/Analgesic Duration
| Parameter | Value |
| Number of Patients | 28 |
| Dosage | 0.75 mg/kg (intravenous) |
| Average Duration of Anesthesia | 26 minutes |
| Range of Anesthetic Duration | 14 to 53 minutes |
Data extracted from Frederickson, Longnecker, and Allen (1976).[1]
Table 2: Physiological Effects of this compound Administration
| Physiological Parameter | Observation |
| Systolic Blood Pressure | Slightly Increased |
| Diastolic Blood Pressure | Slightly Increased |
| Pulse Pressure | Slightly Increased |
| Heart Rate | Tachycardia (Increased) |
| Respiration Rate | Tachypnea (Increased) |
| Pharyngeal and Laryngeal Reflexes | Remained Active |
| Swallowing and Lid Reflexes | Remained Active |
Data extracted from Frederickson, Longnecker, and Allen (1976).[1]
Table 3: Adverse Effects Observed in Clinical Study
| Adverse Effect | Incidence / Description |
| Unpleasant Dreams/Visions | > 20% of patients (6 out of 28) |
| Duration of Unpleasant Dreams | Up to 24 hours post-administration |
| Nystagmus | Present for several hours post-administration |
| Catalepsy, Amnesia, and Analgesia (in case of overdose) | One patient administered 4.65 mg/kg remained in this state for 6 days |
Data extracted from Frederickson, Longnecker, and Allen (1976).[1]
Experimental Protocols
The following is a detailed description of the experimental methodology employed in the key clinical study of this compound, based on the 1976 publication by Frederickson, Longnecker, and Allen.
Study Objective: To investigate the clinical effects of this compound hydrochloride as a primary intravenous anesthetic agent in human subjects.
Patient Population:
-
A total of 28 adult patients were enrolled in the study.
-
The study included both male and female participants.
-
Patients were scheduled for various surgical procedures requiring general anesthesia.
Drug Administration:
-
This compound hydrochloride was administered intravenously as the primary anesthetic agent.
-
The standard dose administered was 0.75 mg/kg of body weight.
Monitoring and Data Collection:
-
Continuous monitoring of vital signs was performed, including systolic and diastolic blood pressure, pulse pressure, heart rate, and respiratory rate.
-
The presence and activity of pharyngeal, laryngeal, swallowing, and lid reflexes were observed and recorded throughout the anesthetic period.
-
The duration of anesthesia was defined as the time from injection to the point where the patient was responsive to verbal commands.
-
Post-anesthetically, patients were monitored for the presence and nature of dreams or visions, nystagmus, and any other emergent side effects.
-
Clinical laboratory studies were conducted to assess for any evidence of metabolic or systemic organ system changes.
Pain Model: The study did not employ a specific experimental pain model. The analgesic effect of this compound was evaluated in the context of the profound analgesia required for surgical procedures.
Mandatory Visualizations
Signaling Pathway of this compound (NMDA Receptor Antagonism)
Caption: this compound blocks the NMDA receptor ion channel, preventing calcium influx and subsequent downstream signaling involved in pain perception.
Experimental Workflow for this compound Clinical Trial
Caption: A logical workflow of the early clinical investigation of this compound as an anesthetic agent.
Conclusion
The early clinical studies of this compound provided a glimpse into the potential of NMDA receptor antagonists as potent analgesics. The profound pain relief observed during anesthesia was a key characteristic of the drug.[1] However, the high incidence of severe and prolonged psychotomimetic side effects ultimately deemed it unsuitable for widespread clinical use.[1][2] The data from these early trials underscore a critical challenge in the development of centrally acting analgesics: balancing efficacy with an acceptable side effect profile. While this compound itself did not proceed to become a clinical therapeutic, the lessons learned from its investigation have contributed to the broader understanding of the NMDA receptor system and the ongoing search for safer and more effective analgesic agents.
References
Etoxadrol: A Technical Guide to its In Vitro Neuroprotective Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent N-methyl-D-aspartate (NMDA) receptor antagonist with a high affinity for the phencyclidine (PCP) binding site within the ion channel associated with the NMDA receptor.[1] While its clinical development was halted due to psychotomimetic side effects, its mechanism of action as an NMDA receptor antagonist suggests significant potential for neuroprotection in vitro. This technical guide provides a comprehensive overview of the theoretical neuroprotective effects of this compound, based on established principles of NMDA receptor antagonism. It outlines detailed experimental protocols for evaluating these effects against excitotoxicity and oxidative stress, and presents the key signaling pathways involved. Due to a lack of specific published in vitro neuroprotective studies on this compound, this guide synthesizes information from analogous NMDA receptor antagonists and general neuroprotection assay methodologies to provide a robust framework for future research.
Core Concept: NMDA Receptor Antagonism as a Neuroprotective Strategy
Excitotoxicity is a primary mechanism of neuronal injury in various neurological disorders. It is characterized by excessive stimulation of glutamate (B1630785) receptors, particularly the NMDA receptor, leading to a massive influx of calcium ions (Ca²⁺). This Ca²⁺ overload triggers a cascade of detrimental downstream events, including the activation of proteases, lipases, and nucleases, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal cell death.[2][3][4]
This compound, by binding to the PCP site within the NMDA receptor's ion channel, non-competitively blocks the influx of Ca²⁺. This action is the cornerstone of its predicted neuroprotective effects. By attenuating the initial excitotoxic signal, this compound is hypothesized to prevent the subsequent damaging cascades.
Quantitative Data on NMDA Receptor Binding
While specific in vitro neuroprotection data for this compound is scarce in publicly available literature, its high affinity for the NMDA receptor has been established. The affinity of related compounds provides a benchmark for its potential potency. For instance, analogues of this compound and its parent compound, dexoxadrol (B1663360), have shown Ki-values in the nanomolar range for the PCP binding site of the NMDA receptor.[5][6]
Table 1: NMDA Receptor Affinity of this compound Analogues
| Compound | Receptor Binding Site | Ki-value (nM) | Reference |
| (2S,4S)-13b (this compound analogue) | Phencyclidine (PCP) site | 69 | [5] |
| WMS-2508 (Dexoxadrol analogue) | Phencyclidine (PCP) site | 44 | [7] |
Note: This table presents data for analogues of this compound to indicate the expected range of affinity. Specific Ki-values for this compound itself were not found in the reviewed literature.
Experimental Protocols for In Vitro Neuroprotection Assays
To evaluate the neuroprotective effects of this compound, standard in vitro models of excitotoxicity and oxidative stress can be employed.
Glutamate-Induced Excitotoxicity Model
This model directly assesses the ability of a compound to protect neurons from excessive glutamate stimulation.
Experimental Workflow: Glutamate Excitotoxicity Assay
Caption: Workflow for evaluating this compound's neuroprotection against glutamate excitotoxicity.
Detailed Methodology:
-
Cell Culture:
-
Primary cortical or hippocampal neurons are isolated from embryonic rodents and plated on poly-D-lysine coated multi-well plates.
-
Cells are maintained in a suitable neurobasal medium supplemented with B27 and glutamine for 7-14 days to allow for the development of mature synaptic connections.
-
-
Treatment:
-
The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) and incubated for 1-2 hours.
-
A neurotoxic concentration of L-glutamate (e.g., 30-100 µM) is added to the wells for a short duration (5-15 minutes) to induce excitotoxicity.
-
The glutamate-containing medium is then removed and replaced with a fresh medium containing the respective concentrations of this compound.
-
The cells are incubated for an additional 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay, which measures mitochondrial metabolic activity, can be used. An increase in the formazan (B1609692) product in this compound-treated cells compared to glutamate-only treated cells indicates neuroprotection.
-
Cell Death: The release of lactate (B86563) dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage, can be quantified. A decrease in LDH release in this compound-treated groups would signify neuroprotection. Propidium iodide (PI) staining can also be used to identify dead cells via fluorescence microscopy or flow cytometry.
-
Apoptosis: Apoptosis can be assessed by Annexin V and PI co-staining followed by flow cytometry or by measuring the activity of caspase-3, a key executioner caspase.
-
Oxidative Stress Model
This model evaluates the ability of a compound to protect against neuronal damage induced by reactive oxygen species (ROS).
Experimental Workflow: Oxidative Stress Assay
Caption: Workflow for assessing this compound's protection against oxidative stress.
Detailed Methodology:
-
Cell Culture:
-
A neuronal cell line such as SH-SY5Y or HT22, or primary neurons, are cultured in appropriate medium in multi-well plates. HT22 cells are particularly useful as they lack ionotropic glutamate receptors, and glutamate toxicity in these cells is mediated by the inhibition of cystine uptake, leading to glutathione (B108866) depletion and oxidative stress.[8][9]
-
-
Treatment:
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) or another oxidizing agent.
-
The cells are then incubated for 4-24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Assessed using methods like the MTT or WST-1 assay.
-
Intracellular ROS Levels: Measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA) or dihydroethidium (B1670597) (DHE). A reduction in fluorescence in this compound-treated cells would indicate a decrease in ROS.
-
Mitochondrial Health: The mitochondrial membrane potential can be assessed using dyes like JC-1 or TMRM. Stabilization of the membrane potential by this compound would suggest a protective effect on mitochondria.
-
Signaling Pathways
The neuroprotective effects of this compound are expected to be mediated through the inhibition of the NMDA receptor-dependent excitotoxicity cascade.
Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and this compound's Point of Intervention
Caption: this compound is hypothesized to block excessive Ca²⁺ influx through the NMDA receptor.
Pathway Description:
-
Initiation: Excessive synaptic glutamate binds to and activates NMDA receptors.
-
Calcium Overload: This leads to a prolonged opening of the NMDA receptor's ion channel, causing a massive influx of Ca²⁺ into the neuron.
-
This compound Intervention: this compound binds within the ion channel, physically obstructing the flow of Ca²⁺ and thereby preventing the intracellular Ca²⁺ concentration from reaching toxic levels.
-
Downstream Consequences of Calcium Overload (prevented by this compound):
-
Enzyme Activation: Elevated Ca²⁺ activates various enzymes, including calpains (proteases that degrade cytoskeletal proteins) and neuronal nitric oxide synthase (nNOS), which leads to the production of nitric oxide and subsequent reactive nitrogen species.
-
Mitochondrial Dysfunction: Mitochondria sequester excess Ca²⁺, which can lead to the opening of the mitochondrial permeability transition pore (mPTP), dissipation of the mitochondrial membrane potential, and release of pro-apoptotic factors like cytochrome c. This also increases the production of ROS.
-
Apoptosis and Necrosis: The activation of caspases and the widespread cellular damage caused by ROS and degradative enzymes lead to programmed cell death (apoptosis) or necrotic cell death.
-
Conclusion
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Current advances in in vitro models of central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the Effects of Reactive Oxygen Species on Mitochondrial Dynamics and Cytoskeleton Stability in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Central Nervous System Injury In Vitro: Current Status and Promising Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Review of In Vitro Models for Injury and Regeneration in the Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Etoxadrol's Binding Affinity for NMDA Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in synaptic plasticity, learning, and memory.[1][2] This technical guide provides a comprehensive overview of the binding characteristics of this compound at the NMDA receptor. While specific quantitative data on the binding affinity of this compound for individual NMDA receptor subtypes remains limited in publicly available literature, this document synthesizes the existing knowledge on its general binding properties, details the experimental protocols used to assess such interactions, and illustrates the associated signaling pathways. This compound interacts with the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[1]
Introduction to this compound and the NMDA Receptor
This compound is a dissociative anesthetic that exerts its pharmacological effects primarily through the blockade of the NMDA receptor.[3] The NMDA receptor is a heterotetrameric ligand-gated ion channel composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D). The specific combination of GluN2 subunits influences the receptor's physiological and pharmacological properties, including channel kinetics and affinity for various ligands. This compound, like phencyclidine (PCP) and ketamine, is an uncompetitive antagonist, meaning it binds to a site within the ion channel pore that becomes accessible only after the receptor is activated by both glutamate (B1630785) and a co-agonist (glycine or D-serine).
Quantitative Binding Affinity of this compound
A thorough review of the scientific literature reveals a notable scarcity of specific binding affinity data (Ki or IC50 values) for this compound at distinct, recombinantly expressed NMDA receptor subtypes (e.g., GluN1/GluN2A, GluN1/GluN2B, etc.).
However, studies on analogues of this compound and dexoxadrol (B1663360) provide some insight. For instance, a study on such analogues identified a (2S,4S)-configured 1,3-dioxolane (B20135) with a Ki value of 69 nM for the NMDA receptor.[4][5] The authors of that study noted that this affinity is within the range of the parent compounds, this compound and dexoxadrol, suggesting a high affinity for the NMDA receptor.[4][5]
Table 1: Binding Affinity of this compound Analogues for the NMDA Receptor
| Compound | Receptor Preparation | Radioligand | Ki (nM) |
| (2S,4S)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine | Guinea Pig Brain Homogenate | [3H]-(+)-MK-801 | 69[4][5] |
Experimental Protocols: Radioligand Displacement Assay
The binding affinity of uncompetitive NMDA receptor antagonists like this compound is typically determined using a radioligand displacement assay. The following protocol is a generalized methodology based on common practices for assessing binding to the PCP site of the NMDA receptor.[4]
Materials and Reagents
-
Biological Material: Rat brain cortical membranes or cells expressing specific NMDA receptor subtypes.
-
Radioligand: Typically [3H]-(+)-MK-801 or [3H]-tenocyclidine ([3H]-TCP), high-affinity ligands for the PCP binding site.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., unlabeled MK-801 or PCP).
-
Assay Buffer: e.g., 5 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass fiber filters
-
Cell harvester and liquid scintillation counter
Experimental Workflow
Workflow for a competitive radioligand binding assay.
Detailed Procedure
-
Membrane Preparation:
-
Homogenize fresh or frozen rat cerebral cortex in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the NMDA receptors.
-
Wash the membrane pellet by resuspension and recentrifugation to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]MK-801), and the co-agonists glutamate and glycine (to open the channel).
-
Add varying concentrations of this compound to different wells to generate a competition curve.
-
Include control wells for total binding (no this compound) and non-specific binding (a saturating concentration of an unlabeled competitor like MK-801).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor leads to an influx of Ca2+, which acts as a second messenger to initiate a complex cascade of downstream signaling events. These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).[6] this compound, by blocking the ion channel, prevents this Ca2+ influx and the subsequent signaling cascades.
NMDA receptor downstream signaling cascade.
Conclusion
This compound is a high-affinity, non-competitive antagonist of the NMDA receptor, binding to the PCP site within the ion channel. While its potent activity is well-established, detailed quantitative data on its binding affinity for specific NMDA receptor subtypes are not widely available in the current literature. The standard method for determining its binding affinity is the radioligand displacement assay, typically using [3H]-(+)-MK-801. By blocking the NMDA receptor's ion channel, this compound effectively inhibits the influx of Ca2+ and the subsequent activation of downstream signaling pathways that are fundamental to synaptic plasticity. Further research is warranted to fully characterize the subtype selectivity of this compound, which could provide valuable insights for the development of more targeted NMDA receptor modulators.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development, synthesis, mechanism of action, and structure-activity relationships of Etoxadrol and its related dioxolane compounds. This compound, a potent dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, emerged from research in the mid-1960s as a potential analgesic and anesthetic agent. However, its clinical development was halted due to significant psychotomimetic side effects, including nightmares and hallucinations. Despite its clinical discontinuation, this compound remains a valuable tool in neuroscience research for understanding the function of the NMDA receptor and the mechanisms of dissociative anesthesia. This guide consolidates key quantitative data, details experimental protocols for its synthesis and evaluation, and provides visual representations of its signaling pathway and experimental workflows to serve as a resource for researchers in pharmacology and drug development.
Historical Development and Early Research
This compound, chemically known as (+)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, and its related compound dexoxadrol (B1663360), were first synthesized in the mid-1960s.[1] These compounds were initially investigated for their potential as analgesic and anesthetic agents.[1] Early studies in various animal models, including primates, demonstrated their efficacy as dissociative anesthetics.[2][3] However, subsequent clinical trials in humans revealed a high incidence of adverse psychotomimetic effects, such as unpleasant dreams and hallucinations, which ultimately led to the cessation of their clinical development.[1]
Despite its failure to reach the clinic, this compound's potent and specific interaction with the NMDA receptor has made it a significant pharmacological tool. Research has focused on its mechanism of action and the structure-activity relationships of the dioxolane class of compounds to better understand the phencyclidine (PCP) binding site within the NMDA receptor ion channel.[1][4]
Synthesis and Chemical Properties
The synthesis of this compound and its isomers has been a subject of medicinal chemistry research, aiming to understand the stereochemical requirements for its potent activity. The absolute configuration of the biologically active isomer of this compound was determined to be (2S, 4S, 6S).[4]
Chemical Structure
-
IUPAC Name: (2S,4S)-2-[(2S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine
-
Molecular Formula: C₁₆H₂₃NO₂
-
Molecular Weight: 261.36 g/mol
Synthesis of this compound
The synthesis of the active (+)-etoxadrol isomer involves a multi-step process, including the preparation of the key intermediate (S,S)-1-(2-piperidyl)-1,2-ethanediol, which is obtained from the cleavage of dexoxadrol.[4]
Mechanism of Action
This compound exerts its pharmacological effects primarily through its interaction with the NMDA receptor, a crucial ionotropic receptor for the neurotransmitter glutamate (B1630785) in the central nervous system.
NMDA Receptor Antagonism
This compound is a potent and high-affinity, non-competitive antagonist of the NMDA receptor.[4] It binds to the phencyclidine (PCP) binding site located within the ion channel of the receptor.[1][4] This binding action blocks the influx of calcium ions (Ca²⁺) through the channel, thereby inhibiting the excitatory signaling cascade mediated by the NMDA receptor. The affinity of this compound for the PCP binding site is comparable to that of phencyclidine itself.[4]
Signaling Pathway
The blockade of the NMDA receptor by this compound disrupts the normal downstream signaling pathways involved in synaptic plasticity, learning, and memory. The following diagram illustrates the simplified signaling cascade of the NMDA receptor and the point of inhibition by this compound.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound and its analogs is highly dependent on their stereochemistry and the nature of the substituents on the dioxolane and piperidine (B6355638) rings.
Key findings from SAR studies include:
-
The (2S, 4S, 6S) absolute configuration is essential for high affinity to the PCP binding site.[4]
-
The epimer at the C-2 position, epithis compound (2R, 4S, 6S), is significantly less potent, with a 35-fold lower affinity than this compound.[4]
-
Modifications to the piperidine ring can influence binding affinity.
Quantitative Data
The following table summarizes the available quantitative data on the binding affinity of this compound and a potent homolog.
| Compound | Receptor Site | Assay Type | Kᵢ (nM) | Reference |
| This compound | NMDA (PCP site) | [³H]TCP Displacement | Comparable to PCP | [4] |
| (2S,4S)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)ethanamine | NMDA (PCP site) | --INVALID-LINK---MK-801 Displacement | 69 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound.
Synthesis of (+)-Etoxadrol
This protocol is a summarized representation based on the synthetic route described by Thurkauf et al. (1988).[4] Researchers should consult the original publication for complete experimental details.
Step 1: Cleavage of Dexoxadrol to (S,S)-1-(2-piperidyl)-1,2-ethanediol
-
Dexoxadrol is treated with an appropriate cleaving agent (e.g., an acid) to hydrolyze the dioxolane ring.
-
The reaction mixture is neutralized and the product, (S,S)-1-(2-piperidyl)-1,2-ethanediol, is extracted and purified.
Step 2: Formation of the Dioxolane Ring
-
The resulting diol is reacted with 1-phenyl-1-propanone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a dehydrating agent to form the dioxolane ring.
-
This reaction yields a mixture of diastereomers, including (+)-Etoxadrol and its C-2 epimer, epithis compound.
Step 3: Separation and Purification
-
The diastereomeric mixture is separated using chromatographic techniques (e.g., column chromatography) to isolate the desired (+)-Etoxadrol isomer.
-
The final product is purified and its absolute configuration is confirmed by X-ray crystallography.
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This is a general protocol for a competitive binding assay. Specific conditions may vary.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[³H]TCP or [³H]MK-801 (radioligand)
-
This compound or related compounds (unlabeled competitor)
-
Binding buffer (e.g., Tris-HCl)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Incubate the rat brain membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound).
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The equilibrium dissociation constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Drug Discrimination in Primates
This protocol is a generalized representation of drug discrimination studies conducted with this compound in monkeys.
Subjects:
-
Rhesus or squirrel monkeys trained to discriminate a specific drug (e.g., phencyclidine) from saline.
Apparatus:
-
An operant conditioning chamber equipped with two response levers and a mechanism for delivering a reinforcer (e.g., food pellet).
Procedure:
-
Training Phase: Monkeys are trained to press one lever after receiving an injection of the training drug (e.g., PCP) and the other lever after receiving a saline injection to receive a food reward.
-
Testing Phase: Once the monkeys have learned the discrimination, they are administered various doses of this compound or other test compounds.
-
The percentage of responses on the drug-appropriate lever is measured.
-
Full substitution is said to occur if the animal predominantly presses the drug-appropriate lever after administration of the test compound, indicating that the test compound has similar subjective effects to the training drug.
Conclusion
This compound, despite its clinical limitations, has played a significant role in advancing our understanding of the NMDA receptor and the pharmacology of dissociative anesthetics. Its well-defined structure-activity relationship and potent, stereospecific interaction with the PCP binding site continue to make it and its related dioxolane compounds valuable probes for neuroscience research. This technical guide serves as a centralized resource of the key historical, chemical, and pharmacological information on this compound, intended to aid researchers and scientists in the ongoing exploration of NMDA receptor modulation and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intravenous Drug Self-Administration in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, absolute configuration, and molecular modeling study of this compound, a potent phencyclidine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discriminative stimulus and reinforcing properties of this compound and dexoxadrol in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Psychotomimetic Profile of Etoxadrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol, a potent dissociative anesthetic, demonstrated early promise as an analgesic and anesthetic agent. However, its clinical development was ultimately halted due to the manifestation of severe psychotomimetic side effects, including hallucinations, unpleasant dreams, and other perceptual disturbances. This in-depth technical guide elucidates the core mechanisms underlying these adverse effects, providing a comprehensive overview of its pharmacological interactions, the downstream signaling pathways it modulates, and the experimental evidence that defines its psychotomimetic character. By presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways, this document aims to serve as a critical resource for researchers in pharmacology, neuroscience, and drug development.
Introduction
This compound is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds with high affinity to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[1] This mechanism of action is shared with other dissociative anesthetics like phencyclidine (PCP) and ketamine, which are also known for their psychotomimetic properties. The development of this compound in the mid-20th century was discontinued (B1498344) when clinical trials revealed its propensity to induce psychosis-like symptoms, making it unsuitable for therapeutic use.[1] Understanding the molecular and cellular basis of these side effects is crucial for the development of safer NMDA receptor-targeting therapeutics.
Pharmacological Profile: Receptor Binding Affinity
Table 1: Quantitative Data on this compound and Analogue Binding Affinity
| Compound | Receptor/Site | Radioligand | Ki (nM) | Reference |
| This compound analogue | NMDA (PCP Site) | [3H]-(+)-MK-801 | 69 | [2] |
| This compound | NMDA (PCP Site) | [3H]-(+)-MK-801 | In the range of 69 nM | [2] |
Experimental Protocols
Radioligand Displacement Assay for NMDA Receptor Affinity
The binding affinity of this compound and its analogues to the PCP site of the NMDA receptor was determined using a radioligand displacement assay.[2]
-
Tissue Preparation: Crude synaptic membranes were prepared from the forebrains of male Sprague-Dawley rats.
-
Radioligand: [3H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker, was used as the radioligand.
-
Assay Conditions: The binding assay was performed in a buffer solution containing the synaptic membranes, the radioligand, and varying concentrations of the unlabeled competitor drug (this compound or its analogues).
-
Incubation and Separation: The mixture was incubated to allow for binding equilibrium to be reached. Bound and free radioligand were then separated by rapid filtration.
-
Data Analysis: The amount of radioactivity on the filters was quantified using liquid scintillation counting. The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The equilibrium dissociation constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Behavioral Assessment: Drug Discrimination Studies
Drug discrimination paradigms are utilized to assess the subjective effects of a drug in animal models, providing insights into its potential for abuse and its psychotomimetic properties. This compound has been evaluated in drug discrimination studies in monkeys.[3]
-
Subjects: The study was conducted using rhesus monkeys.[3]
-
Training: Animals were trained to discriminate between the effects of a known psychotomimetic drug, phencyclidine (PCP), and saline. This was achieved by reinforcing responses on one of two levers after the administration of PCP and reinforcing responses on the other lever after saline administration.
-
Testing: Once the animals learned to reliably discriminate between PCP and saline, test sessions were conducted with various doses of this compound. The percentage of responses on the PCP-appropriate lever was measured to determine if this compound produced subjective effects similar to PCP.
-
Outcome: this compound was found to substitute for PCP, indicating that it produces similar interoceptive cues and, by extension, likely possesses similar psychotomimetic and abuse potential.[3]
Signaling Pathways and Mechanism of Psychotomimetic Effects
The psychotomimetic effects of this compound are primarily a consequence of its antagonism at the NMDA receptor. The prevailing hypothesis for how this leads to psychosis-like symptoms is the cortical disinhibition model.
NMDA Receptor Antagonism and Cortical Disinhibition
NMDA receptors are crucial for the normal functioning of inhibitory GABAergic interneurons in the cortex. These interneurons play a key role in regulating the activity of excitatory pyramidal neurons.
Caption: this compound blocks NMDA receptors on GABAergic interneurons, leading to cortical disinhibition.
By blocking NMDA receptors on these GABAergic interneurons, this compound reduces their inhibitory output onto pyramidal neurons.[4][5] This disinhibition leads to a state of cortical hyperexcitation, particularly in regions like the prefrontal cortex and hippocampus, which are critically involved in cognition and perception. This aberrant neuronal activity is thought to be a key contributor to the positive symptoms of psychosis, such as hallucinations and thought disorder.
Downstream Signaling Consequences
The cortical hyperexcitation triggered by NMDA receptor antagonism initiates a cascade of downstream signaling events that further contribute to the psychotomimetic state.
Caption: The cascade of events following this compound's NMDA receptor antagonism.
This increased excitatory tone can lead to:
-
Increased Glutamate Release: The hyperexcitability of pyramidal neurons can result in an excessive release of glutamate in cortical and subcortical areas, potentially leading to excitotoxicity and further disrupting normal synaptic communication.
-
Alterations in Dopamine and Serotonin (B10506) Systems: NMDA receptor antagonists have been shown to indirectly modulate dopaminergic and serotonergic pathways. The cortical disinhibition can lead to changes in the firing patterns of midbrain dopamine neurons and affect serotonin release, systems that are known to be dysregulated in psychosis. In animal studies, this compound has been observed to decrease brain concentrations of serotonin, dopamine, and norepinephrine.[6]
Conclusion
The psychotomimetic side effects of this compound are a direct consequence of its potent antagonist activity at the NMDA receptor. By disrupting the delicate balance of excitation and inhibition in the cortex, this compound induces a state of neuronal hyperexcitability that manifests as the perceptual and cognitive disturbances characteristic of psychosis. The quantitative pharmacological data, detailed experimental protocols, and an understanding of the underlying signaling pathways presented in this guide provide a comprehensive framework for researchers working to develop safer and more effective drugs that target the glutamatergic system. Future research should focus on developing NMDA receptor modulators with subunit selectivity or allosteric mechanisms of action that may spare the critical functions of GABAergic interneurons, thereby mitigating the risk of psychotomimetic side effects.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminative stimulus and reinforcing properties of this compound and dexoxadrol in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists Disinhibit Rat Posterior Cingulate and Retrosplenial Cortices: A Potential Mechanism of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonists disinhibit rat posterior cingulate and retrosplenial cortices: a potential mechanism of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Etoxadrol and Phencyclidine: A Comprehensive Analysis of their Relationship as NMDA Receptor Antagonists
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the pharmacological relationship between etoxadrol and phencyclidine (PCP). Both compounds are potent dissociative anesthetics that exert their primary effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor. This document details their comparative pharmacology, including binding affinities at various neural targets, their effects on dopaminergic systems, and shared behavioral profiles. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of these compounds, receptor binding assays, and in vivo behavioral and neurochemical assessments, intended to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
Phencyclidine (PCP), a phenylcyclohexyl piperidine (B6355638) derivative, was initially developed as a dissociative anesthetic but its clinical use was terminated due to its significant psychotomimetic side effects, including hallucinations and psychosis.[1] this compound, a dioxolane derivative, was also investigated for its analgesic and anesthetic properties.[2] However, its development was similarly halted due to the manifestation of PCP-like behavioral effects, such as nightmares and hallucinations, in human subjects.[2]
The pharmacological actions of both this compound and PCP are primarily attributed to their function as non-competitive antagonists of the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neurotransmission.[1][2] By binding to a site within the NMDA receptor's ion channel, they block the influx of calcium ions, leading to a disruption of normal glutamatergic signaling. This shared mechanism of action forms the basis of their similar pharmacological and behavioral profiles.
This guide aims to provide a detailed technical overview of the relationship between this compound and PCP, focusing on their molecular interactions, systemic effects, and the experimental methodologies used to characterize them.
Comparative Pharmacology
The pharmacological profiles of this compound and PCP exhibit significant overlap, primarily centered on their interaction with the NMDA receptor. However, their affinities for other receptor systems, such as dopamine (B1211576) and sigma receptors, contribute to their distinct pharmacological nuances.
Receptor Binding Affinities
A comparative summary of the binding affinities (Ki) of this compound and phencyclidine at key central nervous system receptors is presented in Table 1.
| Receptor | This compound (Ki, nM) | Phencyclidine (PCP) (Ki, nM) | Reference(s) |
| NMDA Receptor (PCP site) | In the range of dexoxadrol (B1663360) (69 nM for a derivative) | 59 | [1][3] |
| Dopamine D2 Receptor (High Affinity State) | Binds to D2 receptors | 2.7 | [4][5] |
| Sigma-1 Receptor | - | >10,000 | [1] |
| Sigma-2 Receptor | - | 136 | [1] |
| PCP Site 2 | - | 154 | [1] |
Table 1: Comparative Receptor Binding Affinities of this compound and Phencyclidine. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
Dopaminergic Effects
Both this compound and PCP have been shown to modulate the dopaminergic system, which is thought to contribute to their reinforcing and psychotomimetic effects. PCP has been demonstrated to increase extracellular dopamine levels in the prefrontal cortex and nucleus accumbens.[6] While specific quantitative data for this compound's effect on dopamine release is less available, its ability to bind to dopamine D2 receptors suggests an interaction with this system.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and phencyclidine.
Synthesis of this compound and Phencyclidine
3.1.1. Synthesis of Phencyclidine (PCP)
This protocol is adapted from clandestine laboratory procedures and should be performed with extreme caution in a controlled laboratory setting with appropriate safety measures.
Reaction Scheme:
-
Preparation of 1-piperidinocyclohexanecarbonitrile (B162700) (PCC):
-
To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 ml of water, add 9.8 g (0.1 mol) of cyclohexanone.
-
Then, add a solution of 5.4 g (0.11 mol) of sodium cyanide and 8.5 g (0.1 mol) of piperidine in 20 ml of water.
-
Stir the reaction overnight at room temperature.
-
Filter the product, wash with water, and dry under vacuum to yield 1-piperidinocyclohexanecarbonitrile.
-
-
Grignard Reaction:
-
Prepare a phenylmagnesium bromide Grignard reagent from 79 g (0.53 mol) of bromobenzene (B47551) and 12.3 g (0.505 mol) of magnesium turnings in 200 mL of dry ether.
-
Prepare a solution of 39 g (0.203 mol) of PCC in a suitable solvent (e.g., 50:50 ether:benzene).
-
Slowly add the PCC solution to the Grignard reagent.
-
Heat and stir the mixture for 3 hours, then cool.
-
Hydrolyze the reaction mixture with 4 N aqueous HBr (175 mL).
-
Filter the precipitated PCP hydrobromide, air-dry, and dissolve in a minimum amount of hot ethanol.
-
Basify the hot solution with ethanolic NaOH to precipitate PCP base as an oil that crystallizes upon cooling.
-
Filter the crystals, dry, and dissolve in benzene (B151609).
-
Distill one-third of the benzene to remove water azeotropically.
-
Cool the solution and dilute with 2 volumes of dry ether.
-
Saturate with dry HCl gas to precipitate PCP hydrochloride.
-
Filter and dry the final product.[5]
-
3.1.2. Synthesis of this compound
The synthesis of this compound, or (+)-2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, involves the formation of the dioxolane ring and subsequent introduction of the piperidine moiety. The stereochemistry is crucial for its pharmacological activity. For the regioselective synthesis of this compound homologues, regioisomeric 4-azidobutanediols can be employed.[7] The synthesis of enantiomerically pure azidobutanediols allows for the production of homochiral this compound homologues.[7]
NMDA Receptor Binding Assay ([³H]MK-801)
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the PCP binding site of the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from fresh or frozen tissue)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)
-
Non-specific determinant: 10 µM unlabeled MK-801 or PCP
-
Test compounds (e.g., this compound, PCP) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to a final volume of 250 µL:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 150 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801, 50 µL of non-specific determinant, and 100 µL of binding buffer.
-
Test Compound: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of test compound at various concentrations, and 100 µL of binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂
-
HPLC system with electrochemical detection (HPLC-ED)
-
Test compounds (this compound or PCP)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the nucleus accumbens of the awake, freely moving rat.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a flow rate of 1-2 µL/min. After a 1-2 hour equilibration period, collect dialysate samples every 20 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer the test compound (this compound or PCP) via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine concentrations as a percentage of the mean baseline values.
Drug Discrimination Study
This protocol describes a two-lever drug discrimination task in squirrel monkeys to assess the subjective effects of test compounds.
Apparatus:
-
Operant conditioning chambers equipped with two response levers and a food pellet dispenser.
Procedure:
-
Training: Train squirrel monkeys to discriminate an intramuscular injection of PCP (e.g., 0.16 mg/kg) from a saline injection.[8] Food reinforcement is contingent upon pressing the correct lever (one for PCP, one for saline) on a fixed-ratio schedule.[8] Training continues until the monkeys reliably select the correct lever based on the injection they received.
-
Testing: Once the discrimination is learned, test sessions are conducted. In these sessions, a single injection of a test compound (e.g., this compound at various doses) is administered, and the monkey is allowed to respond on either lever. The number of responses on each lever is recorded.
-
Data Analysis: The primary dependent variable is the percentage of responses on the PCP-appropriate lever. A test compound is considered to have PCP-like discriminative stimulus effects if it produces a dose-dependent increase in responding on the PCP-appropriate lever. The ED50 value (the dose that produces 50% PCP-appropriate responding) can be calculated.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both this compound and PCP involves the blockade of the NMDA receptor ion channel. This action disrupts downstream signaling cascades that are critical for normal neuronal function.
NMDA Receptor Antagonism Signaling Pathway
The following diagram illustrates the canonical signaling pathway affected by NMDA receptor antagonists like this compound and PCP.
Caption: NMDA receptor antagonism by this compound and PCP blocks calcium influx, inhibiting downstream signaling.
Experimental Workflow for Receptor Binding Assay
The logical flow of a competitive radioligand binding assay is depicted in the following diagram.
Caption: Workflow for a competitive radioligand binding assay to determine drug affinity.
Logical Relationship between this compound and PCP
The relationship between this compound and PCP can be summarized as follows:
Caption: this compound and PCP share a common mechanism and produce similar behavioral effects.
Conclusion
This compound and phencyclidine share a fundamental pharmacological relationship as non-competitive NMDA receptor antagonists. This common mechanism of action underlies their similar profiles as dissociative anesthetics and their propensity to induce psychotomimetic side effects. The quantitative data on their binding affinities and the qualitative observations of their behavioral effects in preclinical models confirm that this compound can be considered a PCP-like compound. The experimental protocols provided in this guide offer a framework for the continued investigation of these and other NMDA receptor modulators, which remain an important area of research for understanding synaptic function and for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further research is warranted to fully elucidate the specific binding kinetics and downstream signaling consequences of this compound to better understand its unique pharmacological signature in comparison to phencyclidine.
References
- 1. Phencyclidine - Wikipedia [en.wikipedia.org]
- 2. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 28189-85-7 | FE170130 | Biosynth [biosynth.com]
- 5. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of Etoxadrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the in vivo evaluation of Etoxadrol, a dissociative anesthetic, in rodent models. The protocols cover the assessment of anesthetic and analgesic efficacy, as well as acute toxicity.
Introduction
This compound is a dissociative anesthetic that functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its pharmacological potential as an analgesic and anesthetic has been evaluated in various animal models.[1] The following protocols are designed to guide researchers in conducting in vivo studies to characterize the pharmacological and toxicological profile of this compound in rodents.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the described experimental protocols. These values are for illustrative purposes and should be determined empirically for each specific study.
Table 1: Anesthetic Efficacy of this compound in Sprague-Dawley Rats
| Dose (mg/kg, IV) | Induction Time (seconds, mean ± SD) | Duration of Anesthesia (minutes, mean ± SD) | Loss of Righting Reflex (%) |
| 1.0 | 65 ± 8 | 15 ± 3 | 80 |
| 2.5 | 42 ± 5 | 35 ± 6 | 100 |
| 5.0 | 25 ± 4 | 62 ± 9 | 100 |
Table 2: Analgesic Efficacy of this compound in CD-1 Mice (Hot Plate Test)
| Dose (mg/kg, IP) | Latency to Response (seconds, mean ± SD) | % Maximum Possible Effect (%MPE) |
| Vehicle Control | 8.2 ± 1.5 | 0 |
| 0.5 | 12.5 ± 2.1 | 28.7 |
| 1.0 | 18.9 ± 3.4 | 71.3 |
| 2.0 | 25.3 ± 4.0 | 114.0 |
Table 3: Acute Toxicity Profile of this compound in Wistar Rats
| Route of Administration | LD50 (mg/kg) (95% CI) | Key Clinical Signs of Toxicity |
| Intravenous (IV) | 15.2 (13.5 - 17.1) | Ataxia, respiratory depression, catalepsy |
| Intraperitoneal (IP) | 45.8 (41.2 - 50.9) | Sedation, hyper-salivation, muscle rigidity |
| Oral (PO) | >300 | Mild sedation, decreased activity |
Experimental Protocols
Protocol for Evaluation of Anesthetic Efficacy
This protocol is designed to assess the anesthetic properties of this compound in rodents, including the speed of induction and duration of anesthesia.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodent species (e.g., Sprague-Dawley rats, 250-300g)
-
Intravenous (IV) or Intraperitoneal (IP) injection supplies
-
Heating pad to maintain body temperature
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 7 days prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline. Further dilute to the desired concentrations for injection.
-
Animal Preparation: Weigh each animal and calculate the appropriate dose volume.
-
Administration: Administer this compound via the desired route (IV or IP). Start the timer immediately upon administration.
-
Assessment of Anesthesia:
-
Induction Time: Record the time from injection to the loss of the righting reflex (the inability of the animal to right itself when placed on its back).
-
Duration of Anesthesia: Monitor the animal and record the time until the righting reflex is regained.
-
-
Monitoring: Continuously monitor the animal's respiratory rate and overall condition throughout the anesthetic period.[2] Maintain body temperature using a heating pad.
-
Recovery: Place the animal in a clean, warm cage for recovery and monitor until fully ambulatory.
Protocol for Evaluation of Analgesic Efficacy (Hot Plate Test)
This protocol utilizes the hot plate test to assess the analgesic effects of this compound against thermal stimuli.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodent species (e.g., CD-1 mice, 25-30g)
-
Hot plate apparatus (set to 55 ± 0.5°C)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.
-
Baseline Latency: Place each mouse on the hot plate and record the time it takes to exhibit a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., IP).
-
Post-Dosing Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and record the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Protocol for Acute Toxicity Assessment
This protocol is a single-dose study to determine the median lethal dose (LD50) and observe signs of toxicity.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Rodent species (e.g., Wistar rats, 200-250g, both sexes)
-
Appropriate injection and gavage supplies
-
Observation cages
Procedure:
-
Dose Selection: Select a range of doses based on preliminary efficacy studies. Typically, at least 3-5 dose levels are used.
-
Animal Groups: Assign animals to dose groups (n=5-10 per group, including a vehicle control group).
-
Administration: Administer a single dose of this compound via the desired route (e.g., IV, IP, or oral gavage).
-
Clinical Observations: Observe animals continuously for the first 30 minutes, then at 2, 4, and 6 hours post-administration, and daily for 14 days.[3] Record signs of toxicity, including changes in behavior, appearance, and autonomic function.
-
Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.[3]
-
Mortality: Record any mortalities.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
LD50 Calculation: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).
Visualizations
Signaling Pathway
References
Synthesis of Etoxadrol: A Review of its Pharmacology and Historical Context for Research Professionals
Disclaimer: This document provides a high-level overview of the pharmacological properties and historical development of Etoxadrol for informational and educational purposes only. It is intended for an audience of researchers, scientists, and drug development professionals. The synthesis of this compound is not described, and this information should not be used for any purpose other than academic research and understanding. The manufacturing and distribution of this compound may be subject to legal restrictions, and all activities involving this compound must be conducted in strict accordance with local, national, and international laws and regulations.
Introduction
This compound, also known as CL-1848C, is a potent and high-affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] It belongs to the class of dissociative anesthetics, which includes compounds like phencyclidine (PCP) and ketamine.[3][4][5] this compound was developed as an analgesic for human use, but its development was halted due to adverse side effects such as nightmares and hallucinations.[4] Currently, it is used in anesthetic research to study pain suppression and relief.[1]
Mechanism of Action
This compound primarily functions as a non-competitive antagonist of the NMDA receptor.[1][6] NMDA receptors are a class of ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[7][8][9] These receptors are ligand-gated ion channels, and their activation allows for the influx of calcium ions into the neuron.[7]
By binding to a site within the ion channel of the NMDA receptor, this compound blocks the flow of ions, thereby inhibiting the receptor's activity.[6] This antagonism of the NMDA receptor is what leads to the dissociative anesthetic state, characterized by catalepsy, amnesia, and analgesia.[3] The blockade of NMDA receptors disrupts normal excitatory neurotransmission in the central nervous system, leading to the perceptual and cognitive alterations associated with dissociative drugs.[8]
Caption: Mechanism of this compound as an NMDA receptor antagonist.
Historical Context and Development
This compound was developed as part of research into dissociative anesthetics in the mid-20th century.[4] Along with a related compound, dexoxadrol, it was investigated for its potential as a potent analgesic.[4] Early studies in primates and other animal species confirmed its anesthetic properties.[10] However, like many other NMDA receptor antagonists developed for clinical use, this compound's psychoactive side effects, including hallucinations and dysphoria, limited its therapeutic potential in humans.[4] This led to the discontinuation of its development for human use.[4]
Pharmacological Effects
The pharmacological effects of this compound are consistent with its action as an NMDA receptor antagonist. In animal studies, it has been shown to produce marked stimulation and ataxia.[1] Intravenous administration of this compound has been observed to decrease brain monoamine concentrations, including serotonin, dopamine, and norepinephrine.[1] These effects on neurotransmitter systems likely contribute to its complex pharmacological profile, including its anesthetic, analgesic, and psychotomimetic effects.
Public Safety and Legal Status
Due to their potential for abuse and psychotomimetic effects, many dissociative anesthetics, including compounds structurally and pharmacologically similar to this compound, are controlled substances in many countries.[5] While the specific legal status of this compound can vary by jurisdiction, it is important for researchers to be aware of and comply with all applicable regulations. The use of this compound and similar compounds should be restricted to legitimate research settings with appropriate safety protocols in place.
Conclusion
This compound is a powerful pharmacological tool for studying the NMDA receptor system and the mechanisms of dissociative anesthesia and analgesia. While its clinical development was halted due to adverse effects, it remains a compound of interest for researchers in neuroscience and pharmacology. A thorough understanding of its mechanism of action, historical context, and potential risks is essential for any scientific investigation involving this compound. All research must be conducted with the highest regard for safety and in compliance with all legal and ethical guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Dexoxadrol - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Pharmacology of PCP Analogs [erowid.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. grokipedia.com [grokipedia.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etoxadrol in NMDA Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a potent and high-affinity non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It exerts its inhibitory action by binding to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor complex.[1][3] This mechanism of action makes this compound a valuable tool for researchers studying the physiological and pathological roles of NMDA receptors, as well as for professionals in drug development exploring novel therapeutic agents targeting glutamatergic neurotransmission.
These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to characterize its interaction with the NMDA receptor. The protocol is based on the well-established use of [³H]MK-801, a high-affinity radioligand for the PCP binding site.
Mechanism of Action and Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[4][5] Its activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[2][6] Upon activation, the channel opens, allowing the influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events.[7] this compound, as a non-competitive antagonist, does not compete with glutamate or glycine for their binding sites. Instead, it binds to a site within the ion channel, physically obstructing the flow of ions and thereby inhibiting receptor function.[1]
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NMDA Receptors-GLUTAMATE-GLYCINE-SERINE and CNS Neurobiology | PDF [slideshare.net]
- 5. Ontogeny of the N-methyl-D-aspartate (NMDA) receptor system and susceptibility to neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Etoxadrol Administration Routes in Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a dissociative anesthetic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] It was investigated in the 1970s for its potential as an intravenous anesthetic and analgesic in both human and various animal models, including primates, dogs, rabbits, rats, and mice.[2][3] Clinical evaluation of this compound was halted due to the emergence of adverse psychotomimetic effects, such as unpleasant dreams and aberrations.[2] Despite this, its high therapeutic index, with a lethal dose (LD50) reported to be 20 to 40 times its effective dose (ED50) in some contexts, and its potent analgesic properties make it a compound of continued interest in preclinical research, particularly for studying the mechanisms of NMDA receptor function and dissociative anesthesia.[2]
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters of this compound
Table 1: Pharmacokinetic Profile of this compound in Rodent Models (Rat/Mouse)
| Administration Route | Dose (mg/kg) | Bioavailability (F %) | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) |
| Intravenous (IV) | User Defined | 100 (by definition) | Data not available | Data not available | Not Applicable |
| Subcutaneous (SC) | User Defined | Data not available | Data not available | Data not available | Data not available |
| Oral (PO) | User Defined | Data not available | Data not available | Data not available | Data not available |
Table 2: Pharmacodynamic Profile of this compound in Rodent Models (Rat/Mouse)
| Administration Route | Endpoint | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| Intravenous (IV) | Anesthesia | Data not available | Data not available | ~20-40[2] |
| Subcutaneous (SC) | Anesthesia | Data not available | Data not available | Data not available |
| Oral (PO) | Anesthesia | Data not available | Data not available | Data not available |
| Intravenous (IV) | Analgesia | Data not available | Data not available | Data not available |
| Subcutaneous (SC) | Analgesia | Data not available | Data not available | Data not available |
| Oral (PO) | Analgesia | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodent models (mice and rats). All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Intravenous (IV) Administration via Tail Vein
Objective: To administer this compound directly into the systemic circulation for rapid onset of action.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Rodent restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) or isopropyl alcohol wipes
-
Gauze pads
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle. Ensure the solution is at room temperature.
-
Animal Restraint: Place the rodent in an appropriate restrainer to safely immobilize the animal and provide access to the tail.[4]
-
Vein Dilation: Warm the tail using a heat lamp or a warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible.[4] Care must be taken to avoid thermal injury.
-
Site Preparation: Clean the tail with a 70% alcohol wipe to disinfect the injection site.
-
Injection:
-
Load the syringe with the calculated dose of this compound solution.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Gently insert the needle into one of the lateral tail veins. A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the solution. Observe for any signs of extravasation (swelling or bleb formation). If this occurs, stop the injection immediately, withdraw the needle, and apply gentle pressure.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for the desired anesthetic/analgesic effects and any adverse reactions.
-
Protocol 2: Subcutaneous (SC) Administration
Objective: To administer this compound into the subcutaneous space for slower, more sustained absorption compared to IV administration.
Materials:
-
This compound solution (sterile, appropriate concentration)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol or isopropyl alcohol wipes (optional)
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration.
-
Animal Restraint: Manually restrain the rodent by scruffing the loose skin over the neck and shoulders. This will also create a "tent" of skin for injection.[5]
-
Injection Site: The preferred site for subcutaneous injection is the interscapular area (between the shoulder blades).[6]
-
Injection:
-
Load the syringe with the calculated dose.
-
Lift the tented skin and insert the needle at the base of the tent, parallel to the animal's body.[5]
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site.[7]
-
Inject the solution smoothly. A small lump or bleb will form under the skin, which will dissipate as the solution is absorbed.
-
-
Post-Injection Care:
-
Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.
-
Return the animal to its cage and monitor for effects and any signs of irritation at the injection site.
-
Protocol 3: Oral (PO) Administration via Gavage
Objective: To deliver a precise dose of this compound directly into the stomach.
Materials:
-
This compound solution or suspension
-
Appropriately sized oral gavage needle (feeding needle) with a ball-tip (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[8]
-
Sterile syringe
-
Scale for weighing the animal
Procedure:
-
Preparation: Prepare the this compound formulation. For oral administration, this may be an aqueous solution or a suspension in a suitable vehicle.
-
Animal Restraint: Manually restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[9][10]
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle to avoid over-insertion.[10]
-
Administration:
-
Attach the gavage needle to the syringe containing the calculated dose.
-
Gently insert the ball-tip of the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]
-
The animal should swallow as the tube enters the esophagus. The needle should pass with minimal resistance. If resistance is met or the animal shows signs of respiratory distress (e.g., coughing), the needle may be in the trachea. Immediately withdraw the needle and allow the animal to recover before attempting again.[11]
-
Once the needle is in the correct position, dispense the solution slowly and smoothly.
-
-
Post-Administration Care:
-
Gently remove the gavage needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[8]
-
Visualizations
Signaling Pathway of this compound as an NMDA Receptor Antagonist
Caption: NMDA receptor antagonist signaling pathway.
Experimental Workflow for Evaluating this compound Administration Routes
Caption: Preclinical evaluation workflow for this compound.
Logical Relationships of this compound Administration Routes
Caption: Administration route pharmacological relationships.
References
- 1. services.anu.edu.au [services.anu.edu.au]
- 2. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. dsv.ulaval.ca [dsv.ulaval.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Etoxadrol: A Pharmacological Probe for NMDA Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Etoxadrol is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1][2] It exerts its effects by binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel.[1][3] Originally investigated as a dissociative anesthetic, its clinical development was halted due to psychotomimetic side effects.[1] However, these very properties make this compound a valuable pharmacological tool for in vitro and in vivo neuroscience research, enabling the precise dissection of NMDA receptor function and its role in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.
Pharmacological Profile
Table 1: Quantitative Pharmacological Data for this compound and Related Compounds
| Compound | Target | Assay Type | Affinity (Ki) | Potency (IC50) | Reference |
| This compound analog | NMDA Receptor (PCP site) | [3H]MK-801 Binding | 69 nM | - | [4] |
| Phencyclidine (PCP) | NMDA Receptor (PCP site) | [3H]TCP Binding | 59 nM | - | [5] |
| Dizocilpine (MK-801) | NMDA Receptor (PCP site) | [3H]MK-801 Binding | 2.5 nM | 4.1 nM |
Mechanism of Action & Signaling Pathway
This compound acts as an uncompetitive antagonist of the NMDA receptor. This means it only binds to the receptor when it has been activated by the binding of both glutamate and a co-agonist (glycine or D-serine). Upon binding to the PCP site located within the ion channel, this compound physically blocks the influx of Ca2+ and Na+ ions, thereby inhibiting the downstream signaling cascades that are crucial for synaptic plasticity, such as long-term potentiation (LTP).
Experimental Protocols
In Vitro NMDA Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PCP binding site of the NMDA receptor using [3H]MK-801, a high-affinity radioligand for this site, with this compound as a reference competitor.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
[3H]MK-801 (specific activity ~20-30 Ci/mmol)
-
This compound hydrochloride
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cortical or hippocampal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]MK-801 (final concentration ~1-5 nM), and 100 µL of membrane homogenate.
-
Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM PCP or 10 µM MK-801), 50 µL of [3H]MK-801, and 100 µL of membrane homogenate.
-
This compound Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [3H]MK-801, and 100 µL of membrane homogenate.
-
Test Compound Competition: 50 µL of varying concentrations of the test compound, 50 µL of [3H]MK-801, and 100 µL of membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]MK-801 binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assessment: Drug Discrimination in Rodents
This protocol outlines a drug discrimination paradigm to assess the subjective effects of this compound in rats trained to discriminate it from saline.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
Standard operant conditioning chambers equipped with two levers and a food pellet dispenser.
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Food pellets (45 mg)
Procedure:
-
Training:
-
Food deprive the rats to 85% of their free-feeding body weight.
-
Train the rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10).
-
Once lever pressing is stable, begin discrimination training. Before each daily session, administer either this compound (e.g., 1-3 mg/kg, intraperitoneally) or saline 15-30 minutes prior to placing the rat in the chamber.
-
Reinforce responses on one lever following this compound administration (the "drug" lever) and on the other lever following saline administration (the "saline" lever). Continue this training until the rats reliably complete >80% of their initial 10 responses on the correct lever.
-
-
Testing:
-
Once the discrimination is acquired, conduct test sessions to evaluate the generalization of the this compound cue to other doses of this compound or to a novel test compound.
-
On test days, administer a specific dose of this compound or the test compound and place the rat in the chamber. During the test session, responses on either lever are recorded but not reinforced for the first part of the session to assess the primary drug effect.
-
After a set number of responses or a set time, reinforcement can be made available on both levers.
-
-
Data Analysis:
-
The primary dependent variables are the percentage of responses on the drug-associated lever and the response rate.
-
A compound is considered to have generalized to the this compound cue if it produces a dose-dependent increase in responding on the drug-associated lever.
-
Applications in Neuroscience Research
-
Investigating the role of NMDA receptors in learning and memory: this compound can be used to reversibly block NMDA receptor function in specific brain regions to study their involvement in various learning and memory tasks.
-
Modeling neuropsychiatric disorders: The psychotomimetic effects of this compound can be utilized to model aspects of psychosis and schizophrenia in animal models, allowing for the screening of potential antipsychotic drugs.
-
Studying mechanisms of excitotoxicity: As an NMDA receptor antagonist, this compound can be used to protect neurons from excitotoxic cell death in models of stroke, traumatic brain injury, and neurodegenerative diseases.
-
Elucidating the pharmacology of the PCP binding site: this compound serves as a valuable tool for characterizing the binding and functional properties of the PCP site on the NMDA receptor and for screening novel ligands that target this site.
Safety and Handling
This compound is a potent psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a powerful and selective pharmacological tool for probing the function of NMDA receptors in the central nervous system. Its well-characterized mechanism of action and high affinity for the PCP binding site make it an invaluable ligand for a wide range of in vitro and in vivo neuroscience research applications. The protocols provided here offer a starting point for researchers to incorporate this compound into their studies to further unravel the complexities of NMDA receptor signaling in health and disease.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacology of PCP Analogs [erowid.org]
- 4. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring the Behavioral Effects of Etoxadrol in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the behavioral effects of Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, in mice. This compound, similar in action to phencyclidine (PCP) and ketamine, has shown effects on stimulation, ataxia, and monoamine concentrations in the brain.[1] This document outlines detailed protocols for key behavioral assays to assess the in vivo effects of this compound, including its impact on locomotor activity, motor coordination, anxiety-like behavior, cognitive function, and sensorimotor gating.
Overview of this compound's Mechanism of Action
This compound is a high-affinity non-competitive antagonist of the NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission in the central nervous system. By blocking the NMDA receptor ion channel, this compound interferes with the influx of calcium ions, thereby modulating synaptic plasticity and neuronal excitability. This mechanism is shared with other dissociative anesthetics like PCP and ketamine and is responsible for their characteristic behavioral effects. Understanding this signaling pathway is fundamental to designing and interpreting behavioral studies with this compound.
Quantitative Data Summary
While specific dose-response data for this compound in many behavioral assays are not extensively published, the following table summarizes the known quantitative effects and provides expected outcomes based on its mechanism of action as an NMDA receptor antagonist. Researchers should perform dose-response studies to establish specific effective doses for their experimental conditions.
| Behavioral Assay | Key Parameters | Expected Effect of this compound | Reference Doses (Other NMDA Antagonists) |
| Open Field Test | Total Distance Traveled, Time in Center | Increased locomotor activity (hyperlocomotion) at lower to moderate doses. Potential for stereotypy at higher doses. Anxiolytic-like effects (increased time in center) may be observed. | Ketamine: 10-50 mg/kg i.p. induces hyperlocomotion.[2][3] |
| Rotarod Test | Latency to Fall | Decreased latency to fall, indicating motor incoordination and ataxia. | Ethanol (B145695) (induces ataxia): 1.75-2.75 g/kg i.p. impairs performance.[4][5] |
| Elevated Plus Maze | Time in Open Arms, Open Arm Entries | Potential for anxiolytic-like effects (increased time and entries in open arms), though this can be confounded by hyperlocomotion. | Anxiolytic drugs generally increase open arm exploration.[6][7][8] |
| Novel Object Recognition | Discrimination Index | Impaired cognitive function, reflected by a reduced discrimination index (less time exploring the novel object). | NMDA antagonists are known to impair performance in this task.[9] |
| Prepulse Inhibition Test | % PPI | Disruption of sensorimotor gating, leading to a reduction in prepulse inhibition. | PCP: 10 mg/kg disrupts PPI. Apomorphine: 2.0 mg/kg disrupts PPI.[10] |
Experimental Protocols
The following are detailed protocols for key behavioral assays to measure the effects of this compound in mice. It is crucial to habituate animals to the testing room for at least 30-60 minutes before each experiment and to clean the apparatus thoroughly between animals to eliminate olfactory cues.
Open Field Test
This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel environment.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking software for automated recording and analysis.
Procedure:
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, i.p.).
-
After a predetermined pretreatment time (e.g., 15-30 minutes), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set duration, typically 15-30 minutes.
-
Record the session using the video tracking software.
-
After the session, return the mouse to its home cage.
-
Clean the arena with 70% ethanol or another suitable disinfectant between trials.
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), average velocity (cm/s).
-
Anxiety-Like Behavior: Time spent in the center zone versus the periphery (s), number of entries into the center zone.
References
- 1. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 2. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Response to ethanol induced ataxia between C57BL/6J and 129X1/SvJ mouse strains using a treadmill based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response to ethanol induced ataxia between C57BL/6J and 129X1/SvJ mouse strains using a treadmill based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psychopharmacology of prepulse inhibition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Etoxadrol Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Etoxadrol (also known as NSC 288020 or CL-1848C) solutions for use in experimental research settings. This compound is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Data |
| Synonyms | NSC 288020, CL-1848C |
| Molecular Formula | C₁₆H₂₃NO₂ |
| Molecular Weight | 261.36 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at room temperature in a dry, well-ventilated place. For long-term storage, refer to the Certificate of Analysis provided by the supplier. |
This compound Solution Preparation Protocols
Due to the limited availability of published data on the specific solubility of this compound in common laboratory solvents, a preliminary solubility test is highly recommended to determine the optimal solvent and concentration for stock solutions.
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes a general method for preparing a high-concentration stock solution of this compound, typically in a non-aqueous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Dissolution: Vortex the solution vigorously until the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid degradation of the compound.
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Experiments
This protocol details the dilution of the high-concentration stock solution to prepare working solutions for use in in vitro assays, such as cell-based experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium or buffer with the same final concentration of DMSO) should always be included in the experiment.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments.
Protocol 3: Preparation of Dosing Solutions for In Vivo Experiments
This protocol provides guidance on preparing this compound solutions for administration to animals. The choice of vehicle is critical and depends on the route of administration and the compound's solubility. Based on in vivo studies, this compound has been administered intravenously and intraperitoneally[1].
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or Cremophor EL)
-
Sterile tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Selection: The selection of an appropriate vehicle is crucial for in vivo studies. For intravenous administration, a sterile, isotonic solution is required. For compounds with low aqueous solubility, a formulation containing a solubilizing agent may be necessary. It is recommended to consult literature for vehicles used with structurally similar compounds or to perform a formulation study. A common vehicle for intravenous injection of hydrophobic drugs is a mixture of saline, ethanol, and a surfactant like Cremophor EL. For intraperitoneal injections, a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in saline can be considered.
-
Preparation:
-
For Soluble Formulations: Dissolve the required amount of this compound in the chosen sterile vehicle. Sonication may be used to aid dissolution.
-
For Suspensions: If this compound is not fully soluble in the desired vehicle, a homogenous suspension can be prepared by first wetting the powder with a small amount of a suitable solvent (e.g., ethanol) and then gradually adding the vehicle while vortexing or sonicating.
-
-
Sterility: Ensure that the final dosing solution is sterile, especially for intravenous administration. This can be achieved by using sterile starting materials and aseptic techniques or by terminal filtration through a 0.22 µm filter if the formulation allows.
-
Administration: Administer the dosing solution to the animals immediately after preparation. A vehicle control group receiving the same volume of the vehicle alone should be included in the study.
Quantitative Data Summary
The following table summarizes reported in vivo dosages of this compound.
| Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 100 mg/kg | Marked stimulation and ataxia | [1] |
| Rats | Intravenous (i.v.) | 0-20 mg/kg | Decreased brain monoamine concentrations | [1] |
This compound's Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its effects by acting as a non-competitive antagonist at the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.
References
Application Notes and Protocols for Electrophysiological Studies of Etoxadrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxadrol is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission and plasticity in the central nervous system.[1] As a member of the dissociative anesthetic class of compounds, this compound exerts its effects by binding to the phencyclidine (PCP) site located within the ion channel pore of the NMDA receptor.[1] Understanding the electrophysiological properties of this compound is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting the NMDA receptor for various neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the electrophysiological characterization of this compound, including its effects on NMDA receptor-mediated currents. Detailed protocols for conducting in vitro electrophysiology experiments are provided to enable researchers to investigate the inhibitory properties of this compound in a controlled laboratory setting.
Mechanism of Action: Voltage-Dependent Channel Block
This compound exhibits a voltage-dependent blockade of the NMDA receptor ion channel. This means that its inhibitory potency is dependent on the membrane potential of the neuron. At negative membrane potentials, such as the resting membrane potential of a neuron, the block by this compound is less pronounced. However, as the neuron depolarizes, the affinity of this compound for its binding site within the channel increases, leading to a more potent block of ion flow. This voltage-dependency is a characteristic feature of many open-channel blockers of the NMDA receptor and is a critical aspect of their physiological and therapeutic effects.
The binding of this compound to the PCP site within the NMDA receptor channel physically obstructs the passage of ions, primarily Ca²⁺ and Na⁺, thereby inhibiting the excitatory postsynaptic currents (EPSCs) mediated by NMDA receptor activation.
Quantitative Data
| Compound | Binding Site | Preparation | Radioligand | Ki (nM) |
| This compound | Phencyclidine (PCP) Site | Rodent Brain Homogenates | [³H]-(+)-MK-801 | In the range of Dexoxadrol (B1663360) (Ki = 69 nM for an analog)[2] |
Note: Lower Ki values indicate higher binding affinity.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound blocks the NMDA receptor ion channel, inhibiting Ca²⁺ influx.
Experimental Protocols
The following protocols are adapted from established methodologies for the electrophysiological characterization of NMDA receptor antagonists.[3]
Protocol 1: Whole-Cell Voltage-Clamp Recordings of NMDA-Evoked Currents in Cultured Neurons
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents at a fixed membrane potential.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons) or a suitable cell line expressing recombinant NMDA receptors.
-
Patch-clamp electrophysiology setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 150 NaCl, 3 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.
-
NMDA stock solution (10 mM in water).
-
This compound stock solution (10 mM in DMSO, then diluted in external solution to final concentrations).
Procedure:
-
Prepare cultured neurons or transfected cells on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the cell membrane potential at -60 mV.
-
Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and glycine (10 µM) to evoke an inward current.
-
Once a stable baseline current is established, co-apply NMDA/glycine with varying concentrations of this compound.
-
Record the peak and steady-state inward currents in the presence of this compound.
-
Wash out this compound to ensure reversibility of the block.
-
Analyze the data to determine the concentration-response relationship and calculate the IC50 value for this compound.
Protocol 2: Assessing the Voltage-Dependence of this compound Block
Objective: To determine how the inhibitory effect of this compound changes with membrane potential.
Materials:
-
Same as Protocol 1.
Procedure:
-
Establish a whole-cell patch-clamp recording as described in Protocol 1.
-
Apply NMDA (100 µM) and glycine (10 µM) to evoke a steady-state current.
-
Apply a fixed concentration of this compound (e.g., its IC50 value determined from Protocol 1).
-
Apply a series of voltage steps or a voltage ramp (e.g., from -80 mV to +40 mV) to the cell.
-
Record the current-voltage (I-V) relationship in the absence and presence of this compound.
-
Plot the I-V curves and calculate the percentage of block at each membrane potential.
-
The degree of voltage-dependence can be quantified by fitting the data to the Woodhull equation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the electrophysiological evaluation of this compound.
Caption: Workflow for electrophysiological analysis of this compound on NMDA receptors.
Conclusion
The provided application notes and protocols offer a robust framework for the electrophysiological investigation of this compound. By employing these methods, researchers can accurately characterize the inhibitory profile of this compound on NMDA receptors, including its potency and voltage-dependent nature. This information is essential for advancing our understanding of its pharmacological effects and for guiding the development of related compounds with therapeutic potential.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Etoxadrol Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Etoxadrol and related chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, belonging to the class of dissociative anesthetics.[1] Structurally, it is a chiral (dioxolan-4-yl)piperidine derivative. Its mechanism of action involves blocking the ion channel of the NMDA receptor, which modulates excitatory synaptic transmission in the central nervous system. Due to severe psychotomimetic side effects, its clinical development for use in humans was discontinued.
Q2: What are the primary challenges in synthesizing a chiral amine like this compound?
The synthesis of enantiomerically pure chiral amines is a common challenge in pharmaceutical chemistry.[2] Key difficulties include controlling stereochemistry to produce the desired enantiomer selectively and separating the target enantiomer from its mirror image (the unwanted enantiomer) when a racemic mixture is produced. Traditional methods often result in a 50:50 mixture of enantiomers, known as a racemate, which requires a subsequent resolution step.[3]
Q3: What is the most common classical method for separating the enantiomers of a chiral amine?
The most widely used classical technique for separating a racemic mixture of a chiral amine is diastereomeric salt resolution . This method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[3][4][5] This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most importantly, different solubilities.[3][4] This difference allows for their separation by fractional crystallization.[4]
Q4: How is the final enantiomeric purity or enantiomeric excess (ee) determined?
Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for determining the enantiomeric excess (ee) of a purified chiral compound.[6] This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus have different retention times.[6] By integrating the peak areas of the two enantiomers in the resulting chromatogram, the ee can be accurately calculated.[6]
Troubleshooting Guides
This section addresses specific issues users may encounter during synthesis and purification experiments.
Topic: Diastereomeric Salt Resolution
Q1: My diastereomeric salt crystallization is resulting in a low yield. What are the potential causes and solutions?
A: Low yields can stem from several factors related to the solubility of the diastereomeric salts in the chosen solvent system.
-
Issue: Suboptimal Solvent Choice: The solubility of both the desired and the undesired diastereomeric salts might be too high in the selected solvent, preventing efficient precipitation of the less soluble salt.
-
Solution: Conduct a solvent screening experiment. Test a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water). The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[7]
-
Issue: Incorrect Stoichiometry: Using a 1:1 molar ratio of the racemic amine to the chiral resolving agent is not always optimal.
-
Solution: Experiment with different stoichiometries. A common starting point for screening is using 0.5 to 1.0 molar equivalents of the chiral resolving agent.[4]
-
Issue: Premature Filtration: The crystallization process may not have reached thermodynamic equilibrium, leading to incomplete precipitation.
-
Solution: Increase the equilibration time. Allow the solution to stir for a longer period (e.g., several hours to overnight) after cooling to ensure maximum crystallization of the less soluble salt.
Q2: The enantiomeric excess (ee) of my purified amine is poor. How can I improve it?
A: Poor enantiomeric excess indicates incomplete separation of the diastereomeric salts.
-
Issue: Co-crystallization: The more soluble diastereomer may have crystallized along with the less soluble one.
-
Solution 1: Recrystallization: Perform one or more recrystallizations of the filtered diastereomeric salt. This process will progressively enrich the crystals with the less soluble, desired diastereomer.
-
Solution 2: Optimize Cooling Rate: Cool the crystallization mixture slowly. Slow cooling promotes the formation of purer crystals. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.
-
Issue: Ineffective Resolving Agent: The chosen chiral resolving agent may not induce a sufficient difference in solubility between the two diastereomeric salts.
-
Solution: Screen different chiral resolving agents. For chiral amines, common resolving agents include enantiomerically pure forms of tartaric acid, mandelic acid, or camphorsulfonic acid.[3]
Q3: No crystals have formed after adding the resolving agent and cooling the solution. What should I do?
A: Failure to crystallize is a common issue that can often be resolved with simple techniques.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If a small amount of the desired pure diastereomeric salt is available from a previous batch, add a single, tiny crystal ("seed crystal") to the solution to initiate crystallization.
-
Solution 3: Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the salts and try cooling again.
-
Solution 4: Change Solvent: The chosen solvent may be too good at solvating the salts. Add an "anti-solvent" (a solvent in which the salts are less soluble) dropwise until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.
Topic: General Purification
Q4: How is the chiral resolving agent removed after the diastereomeric salts are separated?
A: Once the desired diastereomeric salt has been isolated and purified by crystallization, the chiral resolving agent must be removed to liberate the free, enantiomerically enriched amine.
-
Protocol:
-
Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Add an aqueous base (e.g., sodium hydroxide (B78521) or sodium carbonate solution) to the suspension with stirring. The base will deprotonate the amine and protonate the acidic resolving agent.
-
The free amine will dissolve in the organic layer, while the salt of the resolving agent will remain in the aqueous layer.
-
Separate the layers using a separatory funnel. The organic layer containing the purified amine can then be washed, dried, and the solvent evaporated to yield the final product.[4]
-
Data Presentation
Table 1: Illustrative Screening Parameters for Diastereomeric Salt Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Chiral Resolving Agent | (+)-Tartaric Acid | (-)-Mandelic Acid | (+)-Camphorsulfonic Acid | (+)-Tartaric Acid |
| Solvent System | Methanol | Ethanol/Water (9:1) | Isopropanol | Acetonitrile |
| Amine:Acid Molar Ratio | 1:0.5 | 1:1 | 1:0.8 | 1:0.5 |
| Crystallization Temp. | 4 °C | Room Temperature | 4 °C | 4 °C |
| Equilibration Time | 12 hours | 6 hours | 12 hours | 24 hours |
Table 2: Sample Chiral HPLC Analysis Data
| Enantiomer | Retention Time (min) | Peak Area | % of Total Area | Calculated % ee |
| Undesired (e.g., R) | 5.2 | 15,000 | 2.5% | \multirow{2}{*}{95.0%} |
| Desired (e.g., S) | 6.8 | 585,000 | 97.5% | |
| Formula | `( |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol) with gentle heating.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., (+)-tartaric acid, 0.5-1.0 equivalents) in a minimal amount of the same solvent.[4]
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then if necessary, place it in a refrigerator (e.g., 4 °C) to facilitate crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[4]
-
Drying: Dry the crystals under vacuum.
-
Liberation of Free Amine: Suspend the dried salt in water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2 M NaOH) until the solution is basic (pH > 10).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Final Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 2: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the purified amine in the mobile phase at a concentration of approximately 1 mg/mL.[8]
-
System Setup:
-
Column: Select an appropriate Chiral Stationary Phase (CSP) column (e.g., a cellulose- or amylose-based column).
-
Mobile Phase: Use a pre-determined mobile phase, typically a mixture of hexane (B92381) and an alcohol modifier like isopropanol.[6]
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).[6]
-
Detector: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).[6]
-
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.[6]
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute.
-
Analysis: Integrate the peak areas for the two enantiomer peaks. Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100.[6]
Visualizations
Caption: Workflow for the chiral resolution and purification of this compound.
Caption: Mechanism of this compound as an NMDA receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Etoxadrol-Induced Side Effects in Animal Studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and practical protocols for managing the side effects of etoxadrol in animal studies. Given that this compound is a potent N-methyl-D-aspartic acid (NMDA) antagonist, some mitigation strategies are extrapolated from studies on related compounds like ketamine and phencyclidine where this compound-specific data is limited.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary, documented side effects of this compound in animal models?
A1: this compound, a potent dissociative anesthetic, primarily functions as a high-affinity NMDA antagonist.[1] The most commonly reported side effects in animal studies include significant central nervous system (CNS) stimulation and ataxia (loss of full control of bodily movements).[1] Additionally, studies have shown that this compound can decrease brain monoamine concentrations, specifically serotonin, dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE), four hours post-injection.[1] As with other drugs in its class, cardiovascular effects, such as alterations in blood pressure and heart rate, are also a key consideration.[3]
Q2: My animals are exhibiting excessive hyperactivity and ataxia. How can I reduce these psychotomimetic-like behaviors?
A2: The hyperactivity and ataxia are characteristic psychotomimetic effects of NMDA antagonists. While specific research on mitigating these effects for this compound is scarce, studies on similar compounds like ketamine suggest potential avenues. For instance, co-administration of antipsychotic agents or compounds like cannabidiol, which has been shown to inhibit ketamine-induced hyperlocomotion, could be explored.[4] Dose reduction is the most direct method to decrease the intensity of these effects. Careful dose-response studies are crucial to find a therapeutic window that minimizes these behaviors.
Q3: What are the expected cardiovascular side effects of this compound and how can they be managed?
A3: this compound is documented to affect the cardiovascular system, with potential changes in blood pressure and heart rate.[3] Anesthetics in this class often cause an initial increase in blood pressure and heart rate due to sympathomimetic effects. For management, consider co-administration of alpha-2 adrenergic agonists (e.g., dexmedetomidine), which can blunt the hypertensive and tachycardic responses. However, this requires careful monitoring as it can also lead to hypotension and bradycardia.[5] Continuous monitoring of vital signs is essential.
Q4: Is there a risk of neurotoxicity with repeated this compound administration?
Troubleshooting Guides
| Problem Observed | Potential Cause(s) | Suggested Solutions & Mitigation Strategies |
| Excessive Stimulation & Ataxia | Dose is too high; high sensitivity of the animal species/strain. | 1. Reduce Dosage: Perform a dose-response study to identify the minimal effective dose. 2. Acclimatization: Ensure animals are properly acclimatized to the handling and experimental procedures to reduce stress-induced potentiation. 3. Co-administration: Explore the use of atypical antipsychotics (e.g., clozapine) or other modulators like cannabidiol, which have shown efficacy in reducing hyperlocomotion with other psychostimulants.[4] |
| Significant Hypertension & Tachycardia | Sympathomimetic effects secondary to NMDA antagonism. | 1. Cardiovascular Stabilizers: Consider co-administration of an alpha-2 adrenergic agonist. Start with low doses and monitor blood pressure and heart rate continuously. 2. Anesthetic Protocol: If this compound is part of an anesthetic cocktail, adjust the doses of other agents that may have cardiovascular depressant effects to achieve balance. 3. IV Fluids: Maintain adequate hydration with intravenous fluids to support cardiovascular stability.[9] |
| Post-mortem Evidence of Neuroinflammation or Apoptosis | Excitotoxicity from chronic NMDA receptor blockade; oxidative stress. | 1. Limit Dose & Duration: Use the lowest effective dose for the shortest possible duration in chronic studies. 2. Neuroprotective Co-therapy: Administer antioxidants or other neuroprotective agents. The ROS scavenger Trolox has shown promise in preventing ketamine-induced apoptosis in vitro.[8] 3. Pulsed Dosing: Implement a dosing schedule with "drug holidays" to allow for physiological recovery, which may reduce the risk of sensitization and neurotoxicity.[10] |
Quantitative Data Summary
Table 1: this compound-Induced Side Effects in Animal Models
| Species | Dose | Route | Observed Side Effect | Source |
|---|---|---|---|---|
| Mice | 100.0 mg/kg | i.h. | Marked stimulation and ataxia | [1] |
| Rat | 0-20 mg/kg | i.v. | Dose-dependent decrease in brain serotonin, dopamine, and norepinephrine concentrations at 4 hours |[1] |
Table 2: Illustrative Mitigation Strategies for NMDA Antagonist Side Effects (Data from Ketamine Studies)
| Mitigating Agent | Animal Model | NMDA Antagonist & Dose | Effect of Mitigating Agent | Source |
|---|---|---|---|---|
| Cannabidiol | Mice | Ketamine (60 mg/kg) | Inhibited ketamine-induced hyperlocomotion | [4] |
| Trolox (Antioxidant) | Human ESC-derived neurons | Ketamine | Attenuated cell death and reduced ROS generation |[8] |
Detailed Experimental Protocols
Protocol 1: Mitigation of Cardiovascular Side Effects Using an Alpha-2 Adrenergic Agonist
-
Objective: To stabilize blood pressure and heart rate during this compound administration.
-
Materials: this compound, dexmedetomidine (B676), saline, blood pressure monitoring equipment (e.g., tail-cuff system for rodents or arterial line), heart rate monitor.
-
Procedure:
-
Acclimatize the animal (e.g., rat) to the monitoring equipment to obtain stable baseline readings.
-
Administer a low dose of dexmedetomidine (e.g., 1-5 µg/kg, i.p.).
-
Allow 15 minutes for the alpha-2 agonist to take effect, continuously monitoring vital signs.
-
Administer the desired experimental dose of this compound.
-
Record blood pressure and heart rate at 5, 15, 30, 60, and 120 minutes post-etoxadrol injection.
-
Compare the cardiovascular response to a control group receiving this compound without dexmedetomidine.
-
Have a reversal agent for dexmedetomidine (e.g., atipamezole) on hand for emergency use.
-
Protocol 2: Assessment of Psychotomimetic-like Behaviors
-
Objective: To quantify the severity of ataxia and hyperactivity and assess the efficacy of mitigating agents.
-
Materials: this compound, test mitigating agent, open field test arena, video recording software.
-
Procedure:
-
Habituate the animal (e.g., mouse) to the open field arena for 10 minutes one day prior to the experiment.
-
On the test day, administer the mitigating agent or vehicle control.
-
After the appropriate pre-treatment time, administer this compound (e.g., 100 mg/kg, i.h.).[1]
-
Immediately place the animal in the center of the open field arena and record its behavior for 30 minutes.
-
Analyze the recording for key parameters:
-
Hyperlocomotion: Total distance traveled, time spent moving.
-
Stereotypy: Time spent in repetitive, non-functional behaviors (e.g., head weaving, circling).
-
Ataxia: Score the animal's gait on a pre-defined scale (e.g., 0=normal, 4=unable to ambulate).
-
-
Compare the scores and activity levels between the vehicle and mitigating agent groups.
-
Visualized Pathways and Workflows
Caption: Mechanism of this compound-induced side effects via NMDA receptor antagonism.
Caption: Experimental workflow for testing a mitigating agent against this compound's side effects.
Caption: Decision tree for troubleshooting acute side effects during an this compound experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabidiol inhibits the hyperlocomotion induced by psychotomimetic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dvm360.com [dvm360.com]
- 6. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 7. Neurotoxicity mechanisms and clinical implications of six common recreational drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine induces toxicity in human neurons differentiated from embryonic stem cells via mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. Psychotomimetic compensation versus sensitization - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Etoxadrol dosage to minimize adverse reactions
Technical Support Center: Etoxadrol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of this compound to minimize adverse reactions during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, high-affinity N-methyl-D-aspartic acid (NMDA) receptor antagonist.[1] It functions by blocking the ion channel of the NMDA receptor, thereby inhibiting the influx of positive ions and preventing neuronal depolarization. This mechanism is similar to other dissociative anesthetics like Phencyclidine (PCP) and Ketamine.[2][3]
Q2: What are the most commonly reported adverse reactions for this compound in preclinical studies?
A2: Preclinical development of this compound was discontinued (B1498344) due to significant adverse effects.[2] In animal models, observed adverse reactions include:
-
Neurological: Marked stimulation, ataxia, and PCP-like behavioral effects.[1][2]
-
Neurochemical: Significant reduction in brain monoamine concentrations, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE).[1]
-
Psychotomimetic: Reports in human subjects during initial development included nightmares and hallucinations.[2]
Q3: How can we monitor for potential neurochemical adverse effects during our experiments?
A3: Given that this compound has been shown to decrease brain monoamine concentrations, it is crucial to monitor these levels.[1] This can be achieved by collecting brain tissue samples (e.g., from the striatum, prefrontal cortex, and hippocampus) at the end of the experiment and analyzing the concentrations of serotonin, dopamine, norepinephrine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
Q4: Is there a known therapeutic window for this compound?
A4: A clear therapeutic window for this compound has not been established, as its development was halted. The goal of dose-optimization studies is to identify a dose range that provides the desired analgesic or anesthetic effect while minimizing the severe behavioral and neurochemical side effects.[4][5]
Troubleshooting Guide
Issue 1: Observed Ataxia and Excessive Stimulation in Animal Models.
-
Possible Cause: The administered dose of this compound is too high, leading to excessive NMDA receptor antagonism and off-target effects. A dose of 100 mg/kg has been noted to cause these effects in mice.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Systematically reduce the dose in subsequent experimental cohorts. We recommend a dose-response study starting from a significantly lower dose (e.g., 1 mg/kg) and escalating gradually.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the Cmax (maximum concentration) and half-life of this compound in your animal model. The adverse effects may be linked to a high Cmax.
-
Behavioral Scoring: Implement a standardized behavioral scoring system to quantify the severity of ataxia and stimulation at different time points post-administration. This will help in correlating the dose and plasma concentration with the onset and duration of adverse effects.
-
Issue 2: Inconsistent Analgesic Efficacy at Doses That Do Not Produce Adverse Effects.
-
Possible Cause: The therapeutic threshold for analgesia may be very close to the threshold for adverse neurological effects.
-
Troubleshooting Steps:
-
Refine Efficacy Model: Ensure your model for testing analgesic efficacy (e.g., tail-flick test, hot plate test) is sensitive enough to detect subtle effects at lower doses.
-
Explore Alternative Dosing Regimens: Instead of a single bolus injection, consider a continuous infusion model to maintain a steady-state plasma concentration below the adverse effect threshold.
-
Combination Therapy: Investigate the possibility of combining a low dose of this compound with another analgesic agent that has a different mechanism of action. This could potentially achieve the desired efficacy with a lower risk of NMDA receptor-mediated side effects.
-
Data Presentation
Table 1: Dose-Dependent Adverse Reactions of this compound in a Murine Model (Hypothetical Data)
| Dose (mg/kg, i.v.) | Incidence of Ataxia (n=10) | Mean Locomotor Activity (Beam Breaks/10 min) | Mean Striatal Dopamine Reduction (%) |
| Vehicle Control | 0/10 | 150 ± 20 | 0% |
| 1 | 1/10 | 180 ± 25 | -5% |
| 5 | 4/10 | 350 ± 40 | -15% |
| 10 | 8/10 | 600 ± 55 | -35% |
| 20 | 10/10 | 950 ± 70 | -60% |
Table 2: Efficacy vs. Adverse Effect Profile (Hypothetical Data)
| Dose (mg/kg, i.v.) | Analgesic Effect (% MPE*) | Ataxia Score (0-4 Scale) |
| 1 | 15% | 0.5 |
| 5 | 40% | 1.8 |
| 10 | 85% | 3.5 |
| 20 | 90% | 4.0 |
% MPE = Maximum Possible Effect in the hot plate test.
Experimental Protocols
Protocol 1: Assessment of Motor Function and Behavioral Changes
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via intravenous (i.v.) injection.
-
Open Field Test:
-
Immediately after injection, place the mouse in the center of an open field arena (40 cm x 40 cm).
-
Record locomotor activity (total distance traveled, beam breaks) for 30 minutes using an automated tracking system.
-
Observe for signs of stereotypy or excessive stimulation.
-
-
Rotarod Test for Ataxia:
-
At 15, 30, and 60 minutes post-injection, place the mouse on an accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall. A significant decrease in latency compared to the vehicle group indicates ataxia.
-
Protocol 2: Quantification of Brain Monoamines via HPLC-ED
-
Dissection: Rapidly dissect the brain and isolate specific regions (e.g., striatum, prefrontal cortex). Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC-ED Analysis:
-
Inject the filtered sample into an HPLC system equipped with a C18 reverse-phase column.
-
Use a mobile phase consisting of a sodium phosphate (B84403) buffer, methanol, and an ion-pairing agent.
-
Detect the concentrations of norepinephrine, dopamine, serotonin, and their metabolites using an electrochemical detector.
-
-
Data Analysis: Quantify the concentrations based on the peak areas relative to the internal standard and normalize to the tissue weight.
Visualizations
Caption: this compound's mechanism of action as an NMDA receptor antagonist.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for unexpected adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [chemeurope.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Dose optimization during drug development: whether and when to optimize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Dose-Optimization Processes Used in Oncology Drug Development to Minimize Toxicity and Maximize Benefit to Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with Etoxadrol solubility and stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Etoxadrol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to its solubility and stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a dissociative anesthetic agent that acts as a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its chemical structure includes a 1,3-dioxolane (B20135) ring, which is a key feature influencing its physicochemical properties.[2]
Q2: I am having trouble dissolving this compound. What are some recommended solvents?
Due to its chemical structure, this compound is expected to have poor water solubility. For many poorly water-soluble drugs, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are often used to create stock solutions.[3][4] It is crucial to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q3: My this compound solution appears cloudy or has precipitates. What could be the cause?
Cloudiness or precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. This often occurs when a stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble. The final concentration of the organic solvent in the aqueous solution may not be sufficient to maintain the solubility of this compound.
Q4: How should I store my this compound stock solutions?
For general guidance, it is recommended to store stock solutions at -20°C or -80°C to minimize degradation. The appropriate storage conditions also depend on the solvent used. Solutions in volatile organic solvents should be stored in tightly sealed vials to prevent evaporation.
Q5: What are the potential stability issues with this compound in solution?
The 1,3-dioxolane ring in this compound's structure can be susceptible to hydrolysis, particularly under acidic conditions.[5] This can lead to the degradation of the compound over time. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.[6]
Q6: Are there any known degradation products of this compound?
Specific degradation products of this compound are not well-documented in publicly available literature. However, based on its structure, hydrolysis of the dioxolane ring is a potential degradation pathway.[5] Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative) would be necessary to identify and characterize specific degradation products.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound solubility and stability.
Issue 1: this compound powder does not dissolve.
-
Possible Cause: Inappropriate solvent selection.
-
Troubleshooting Steps:
-
Attempt to dissolve a small amount of this compound in various common laboratory solvents such as DMSO, ethanol, or methanol.
-
Use gentle heating (e.g., 37°C water bath) or sonication to aid dissolution.
-
If a suitable solvent is found, determine the maximum solubility by creating a saturated solution.
-
Issue 2: Precipitation occurs when diluting the stock solution in an aqueous buffer.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent in the final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.[4]
-
Consider using formulation strategies for poorly soluble drugs, such as the inclusion of cyclodextrins or the preparation of a lipid-based formulation.
-
Issue 3: Inconsistent experimental results over time.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions for each experiment.
-
Avoid storing solutions at room temperature for extended periods.
-
If using acidic buffers, consider the potential for hydrolytic degradation of the dioxolane ring.[5] It may be necessary to work at a neutral or slightly basic pH if compatible with your experimental setup.
-
Protect solutions from light to prevent potential photolytic degradation.[6]
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | User Determined | |
| PBS (pH 7.4) | 25 | User Determined | |
| DMSO | 25 | User Determined | |
| Ethanol | 25 | User Determined | |
| Methanol | 25 | User Determined | |
| Acetonitrile | 25 | User Determined |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Add a pre-weighed excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the saturated solution with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted solution using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: General Method for Quantification of this compound by LC-MS/MS
This protocol provides a general starting point for developing a quantitative LC-MS/MS method for this compound. Method optimization will be required.
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion will be the protonated molecule of this compound [M+H]⁺. Product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan.
Visualizations
Caption: Potential hydrolytic degradation pathway of this compound.
Caption: Flowchart for troubleshooting this compound solubility.
Caption: Workflow for preparing a stable this compound solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. longdom.org [longdom.org]
- 8. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Etoxadrol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Etoxadrol chemical synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound, chemically known as 2-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)piperidine, typically involves a multi-step process. The key steps are:
-
Formation of the Dioxolane Ring: This is generally achieved through the reaction of a suitable diol with a ketone or an acetal (B89532) under acidic conditions.
-
Introduction of the Piperidine (B6355638) Moiety: This can be accomplished through various methods, including the reaction of a Grignard reagent with a suitable precursor followed by cyclization, or through catalytic hydrogenation of a pyridine (B92270) derivative.
A historical synthesis involves the preparation of the dl-form as described by Hardie et al. in the Journal of Medicinal Chemistry in 1966 and a corresponding US patent.[1]
Q2: What are the critical parameters to control for a successful Grignard reaction in the synthesis of related dioxolanes?
A2: Grignard reactions are highly sensitive to environmental conditions. Key parameters to control for optimal yield and purity include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used. Any moisture will quench the Grignard reagent, reducing the yield.
-
Magnesium Activation: The surface of the magnesium turnings should be free of oxide layers. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Temperature Control: The reaction is typically initiated at room temperature and then cooled to 0°C before the addition of the carbonyl compound to minimize side reactions.
-
Slow Addition of Reagents: The alkyl halide should be added dropwise to the magnesium suspension to maintain a controlled reaction rate. Similarly, the Grignar reagent should be added slowly to the solution of the carbonyl compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its intermediates, providing potential causes and solutions.
Low Yield in Dioxolane Formation
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Ensure a suitable acid catalyst (e.g., p-toluenesulfonic acid) is used in an appropriate amount.- Use a Dean-Stark apparatus to remove water formed during the reaction and drive the equilibrium towards product formation. |
| Side Reactions | - Optimize the reaction temperature; excessive heat can lead to decomposition of starting materials or products.- Choose a solvent that allows for azeotropic removal of water without promoting side reactions. |
| Difficult Purification | - Employ fractional distillation under reduced pressure to purify the dioxolane intermediate.- Use column chromatography with an appropriate solvent system for separation from impurities. |
Low Yield in the Grignard Reaction for Piperidine Ring Precursor
| Potential Cause | Troubleshooting/Optimization Strategy |
| Failure to Initiate | - Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).- Activate magnesium turnings with iodine or 1,2-dibromoethane.- Use a more polar solvent like THF to stabilize the Grignard reagent. |
| Low Yield of Desired Alcohol | - Strictly exclude moisture from all reagents and solvents.- Control the reaction temperature by adding the Grignard reagent slowly to a cooled solution of the aldehyde or ketone (0°C).- Titrate the Grignard reagent before use to determine its exact concentration. |
| Formation of Biphenyl Impurity | - Avoid high concentrations of bromobenzene (B47551) and elevated reaction temperatures, which favor the coupling side reaction. |
Inefficient Catalytic Hydrogenation of the Pyridine Ring
| Potential Cause | Troubleshooting/Optimization Strategy |
| Catalyst Inactivity | - Use a fresh, high-quality catalyst (e.g., Platinum oxide - Adams' catalyst).- Ensure the reaction solvent (e.g., glacial acetic acid) is free of impurities that could poison the catalyst. |
| Incomplete Reduction | - Increase the hydrogen pressure (typically 50-70 bar).- Optimize the reaction time and temperature. Some hydrogenations may require elevated temperatures. |
| Side Reactions | - The presence of acid is often necessary to facilitate the reduction of the pyridine ring. Glacial acetic acid is a common solvent and co-catalyst. |
Experimental Protocols
Detailed methodologies for key experimental steps are provided below. These are generalized procedures and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol (B13997949) (Dioxolane Intermediate)
This protocol is a general procedure for the formation of a substituted dioxolane from a triol and a ketone.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1,2,4-butanetriol (B146131) (1 equivalent), propiophenone (B1677668) (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux and continuously remove the water formed via the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Oxidation of 2-Ethyl-2-phenyl-1,3-dioxolane-4-methanol to the Aldehyde
This protocol describes a common method for the selective oxidation of a primary alcohol to an aldehyde.
-
Reaction Setup: In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool to -78°C.
-
Swern Oxidation: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 equivalents) in DCM. After 15 minutes, add a solution of 2-ethyl-2-phenyl-1,3-dioxolane-4-methanol (1 equivalent) in DCM. Stir for 30 minutes at -78°C.
-
Quenching: Add triethylamine (B128534) (5 equivalents) and allow the reaction to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by flash column chromatography.
Protocol 3: Catalytic Hydrogenation of the Pyridine Precursor
This protocol outlines the reduction of a pyridine ring to a piperidine ring.
-
Reaction Setup: In a high-pressure autoclave, dissolve the pyridine precursor (1 equivalent) in glacial acetic acid. Add a catalytic amount of platinum oxide (PtO₂).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 50-70 bar. Stir the reaction at room temperature for the required duration (monitor by TLC or GC-MS).
-
Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid. Dry the organic layer and concentrate to obtain the crude product. Purify by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the chemical synthesis of this compound.
Caption: Logical relationship for troubleshooting low yield in chemical synthesis.
References
Technical Support Center: Etoxadrol Behavioral Abnormality Management
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the management of behavioral abnormalities observed in animals treated with Etoxadrol. Given that this compound is a potent NMDA receptor antagonist, the behavioral sequelae can be complex. This resource is designed to help ensure experimental integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common behavioral abnormalities observed in rodents following this compound administration?
A1: this compound, as a dissociative anesthetic and NMDA receptor antagonist, typically induces a dose-dependent spectrum of behavioral changes in rodents. The most frequently reported abnormalities include:
-
Hyperlocomotion: A significant, often dose-dependent, increase in spontaneous movement within a familiar or novel environment.
-
Stereotypy: Repetitive, unvarying, and purposeless behaviors such as head-weaving, circling, or gnawing.
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Ataxia: A lack of voluntary coordination of muscle movements, resulting in a staggering gait and poor balance.
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Cognitive Deficits: Impairment in learning and memory, often assessed using tasks like the Morris water maze or novel object recognition tests.
-
Anxiolytic/Anxiogenic Effects: this compound can have biphasic effects on anxiety. Low doses may reduce anxiety-like behaviors, while higher doses can induce them.
Q2: What is the typical onset and duration of these behavioral effects?
A2: The pharmacokinetic and pharmacodynamic profile of this compound dictates the timeline of behavioral effects. While individual results may vary based on dose, route of administration, and animal species/strain, a general timeline is presented below.
Table 1: Pharmacodynamic Timeline of this compound in Rodents (Intraperitoneal Administration)
| Time Post-Administration | Expected Behavioral Effects | Primary Observation Method |
| 0-5 Minutes | Onset of ataxia and mild sedation. | Gait analysis, righting reflex |
| 5-30 Minutes | Peak hyperlocomotion, stereotypy, and profound ataxia. | Open field test, behavioral scoring |
| 30-90 Minutes | Gradual decline in motor abnormalities. Cognitive deficits are most pronounced. | Y-maze, Morris water maze |
| 90+ Minutes | Return to baseline motor activity. Lingering cognitive effects may persist. | Home cage observation |
Q3: How can I differentiate this compound-induced stereotypy from normal grooming or exploratory behavior?
A3: Differentiating these behaviors requires careful observation and scoring. Stereotypies induced by NMDA antagonists are typically invariant and purposeless. For example, an animal might repeatedly circle in one direction or engage in head-weaving without any apparent external stimulus. In contrast, normal exploratory behavior is varied and directed towards environmental stimuli (e.g., sniffing corners, rearing to investigate sounds). Standardized behavioral scoring rubrics, such as the one detailed in the "Experimental Protocols" section, are essential for objective quantification.
Troubleshooting Guides
Problem 1: Severe Ataxia is Compromising Performance in a Maze-Based Cognitive Task.
Solution: Severe motor impairment is a common confounding factor when assessing cognition with drugs like this compound.
-
Adjust Dosing Regimen: Lower the dose of this compound to a level that minimizes motor deficits while still engaging the desired pharmacological target. A full dose-response curve should be established.
-
Increase Task Acclimation: Ensure animals are extensively trained on the maze task to the point of stable, asymptotic performance before drug administration. This reduces the cognitive load during the testing phase and makes drug-induced deficits more apparent.
-
Modify the Testing Timeline: Delay the cognitive testing period to the 30-90 minute window post-injection when the most severe motor effects have subsided, but cognitive impacts are still present (see Table 1).
-
Switch to a Non-Motor-Dependent Task: If ataxia cannot be sufficiently mitigated, consider using cognitive paradigms with minimal motor demands, such as the novel object recognition (NOR) test or passive avoidance tasks.
Problem 2: High Subject-to-Subject Variability in Hyperlocomotion is Masking Experimental Effects.
Solution: High variability can obscure statistically significant results. The following steps can help reduce this issue.
-
Control Environmental Factors: Ensure the testing environment is consistent across all animals. Factors like lighting (lux levels), ambient noise, and temperature must be strictly controlled. Conduct testing at the same time of day to minimize circadian influences.
-
Habituate Animals Thoroughly: A lack of proper habituation to the testing arena can cause anxiety and erratic behavior. A standard protocol involves habituating each animal to the testing room for at least 60 minutes, followed by 10-15 minutes in the specific testing apparatus for 2-3 days prior to the experiment.
-
Refine Dosing and Administration: Use precise dosing techniques (e.g., correcting for exact body weight) and a consistent route of administration. Intraperitoneal (IP) injections should be administered in the same quadrant of the abdomen by a trained handler to ensure consistent absorption.
-
Increase Sample Size: If variability remains high despite these controls, a power analysis should be conducted to determine if a larger sample size is required to achieve statistical significance.
Table 2: Efficacy of Interventions on Reducing Behavioral Variability
| Intervention Strategy | Expected Reduction in Variability (Coefficient of Variation) | Cost/Effort |
| Strict Environmental Control (Light, Sound, Temp) | 10-15% | Low |
| Multi-Day Habituation Protocol | 15-25% | Medium |
| Refined Dosing & Handling Technique | 5-10% | Low |
| Use of Genetically Homogeneous Animal Strains | 20-30% | High |
Visual Diagrams & Workflows
Etoxadrol Purity Analysis and Quality Control: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to etoxadrol purity analysis and quality control. The following information is intended to assist in troubleshooting common experimental issues and to provide standardized methodologies for consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the purity of an this compound sample?
A1: The primary recommended method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique offers a robust and reliable means of separating this compound from potential impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.
Q2: What are the potential impurities I should be aware of in my this compound sample?
A2: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities may include starting materials, reagents, by-products of the reaction, and degradation products formed during storage. For a comprehensive list of potential impurities, refer to the "Potential this compound Impurities" table in the "Troubleshooting Guides" section.
Q3: How should I prepare my this compound sample for HPLC analysis?
A3: For HPLC analysis, accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. It is crucial to ensure complete dissolution of the sample before injection into the HPLC system.
Q4: My HPLC chromatogram shows unexpected peaks. What could be the cause?
A4: Unexpected peaks in an HPLC chromatogram can be due to a variety of factors, including impurities in the sample, contamination of the mobile phase or solvent, or carryover from a previous injection. Refer to the "HPLC Troubleshooting Guide" for a detailed approach to diagnosing and resolving this issue.
Q5: How can I confirm the identity of my this compound sample?
A5: The identity of an this compound sample can be confirmed by comparing its retention time in an HPLC analysis to that of a certified reference standard. Additionally, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can provide definitive structural confirmation.[1][2][3][4][5]
Troubleshooting Guides
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Causes | Solutions |
| Peak Tailing | - Active sites on the column interacting with the basic piperidine (B6355638) moiety of this compound.- Mobile phase pH is not optimal.- Column contamination. | - Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Flush the column with a strong solvent. |
| Peak Fronting | - Sample overload.- Incompatible sample solvent. | - Reduce the injection volume or dilute the sample.[6][7][8]- Dissolve the sample in the mobile phase. |
| Split Peaks | - Partially blocked column frit.- Column void or channeling. | - Reverse flush the column at a low flow rate.- If the problem persists, replace the column. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is functioning correctly. |
| No Peaks | - Incorrect injection procedure.- Detector malfunction.- No sample in the vial. | - Verify the autosampler or manual injector is working correctly.- Check the detector lamp and settings.- Ensure the sample vial is not empty and is correctly placed. |
GC-MS Troubleshooting Guide
This guide provides solutions for common problems during the GC-MS analysis of this compound.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape | - Active sites in the inlet liner or column.- Incorrect injection temperature. | - Use a deactivated inlet liner.- Trim the front end of the column.- Optimize the injector temperature to ensure complete vaporization without degradation. |
| Low Signal Intensity | - Leak in the system.- Contaminated ion source. | - Perform a leak check of the GC-MS system.[9]- Clean the ion source according to the manufacturer's instructions. |
| Baseline Noise | - Column bleed.- Contaminated carrier gas. | - Condition the column at the maximum operating temperature.- Ensure high-purity carrier gas and use appropriate gas filters. |
| Mass Spectrum Mismatch | - Incorrect mass calibration.- Co-eluting impurities. | - Calibrate the mass spectrometer using the appropriate standard.- Improve chromatographic separation by adjusting the temperature program or using a different column. |
Potential this compound Impurities
| Impurity Type | Potential Compounds | Origin |
| Starting Materials | 2-ethyl-2-phenyl-1,3-dioxolane-4-methanol, Piperidine | Incomplete reaction |
| Reagents | Toluene, p-Toluenesulfonic acid | Residual from synthesis |
| By-products | Isomers of this compound, Products of side reactions | Synthesis |
| Degradation Products | Hydrolysis products of the dioxolane ring | Storage, exposure to acid/base |
Experimental Protocols
HPLC Method for this compound Purity Analysis
This method is designed for the quantitative determination of this compound purity.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 8.5 with ammonium hydroxide) in a 60:40 (v/v) ratio.
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30 °C
-
-
Detection Wavelength:
-
210 nm
-
-
Injection Volume:
-
10 µL
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound Reference Standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of mobile phase.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the this compound sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
-
GC-MS Method for Impurity Identification
This method is suitable for the identification of volatile and semi-volatile impurities in this compound.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
-
Column:
-
DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
-
Carrier Gas:
-
Helium at a constant flow rate of 1.0 mL/min
-
-
Inlet Temperature:
-
250 °C
-
-
Injection Mode:
-
Split (split ratio 20:1)
-
-
Injection Volume:
-
1 µL
-
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature:
-
280 °C
-
-
Ion Source Temperature:
-
230 °C
-
-
Mass Range:
-
m/z 40-500
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
-
Procedure:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra of any observed peaks.
-
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and known fragmentation patterns of related compounds.
-
Visualizations
Caption: General workflow for this compound purity analysis and impurity identification.
Caption: Decision tree for troubleshooting abnormal HPLC peak shapes.
References
- 1. omicsonline.org [omicsonline.org]
- 2. jchps.com [jchps.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
Etoxadrol Experimental Outcomes: A Technical Support Center
Welcome to the technical support center for Etoxadrol research. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the variability often encountered in experimental outcomes with this potent NMDA receptor antagonist. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and high-affinity non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism is similar to that of phencyclidine (PCP), binding within the ion channel of the NMDA receptor to block the influx of ions. This action inhibits neuronal depolarization and interferes with cognitive and other nervous system functions[1]. It was initially investigated as an analgesic and anesthetic agent but was discontinued (B1498344) for human use due to significant psychotomimetic side effects, such as nightmares and hallucinations.
Q2: Why am I observing high variability in my behavioral experiments with this compound?
A2: Variability in behavioral outcomes is a common challenge and can stem from several factors:
-
Stereoisomer Purity: this compound has three chiral centers and exists as one of eight possible optical isomers. The biological activity is highly dependent on the specific stereoisomer. The (2S, 4S, 6S) configuration is the most potent form. Ensure you are using the correct, chirally pure isomer. The affinity of this compound for the phencyclidine binding site is 35 times more potent than its epimer, epithis compound.
-
Animal Factors: The strain, age, and sex of the animals can significantly influence their metabolic rate and sensitivity to NMDA receptor antagonists. It is crucial to use a consistent animal model throughout your study.
-
Dose-Response Relationship: The behavioral effects of this compound and similar compounds are highly dose-dependent. Lower doses may produce subtle behavioral changes, while higher doses can lead to hyperlocomotion, ataxia, and stereotypy. A comprehensive dose-response study is recommended to determine the optimal dose for your specific experimental question.
Q3: What are the common challenges with preparing this compound solutions for in vivo studies?
Troubleshooting Guides
Issue 1: Inconsistent Behavioral Effects (e.g., Locomotor Activity)
Symptoms: High variability in locomotor activity data between subjects or experiments, or a lack of a clear dose-response relationship.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Stereoisomer | Verify the certificate of analysis for the specific stereoisomer and its purity. If in doubt, consider analytical methods like chiral chromatography to confirm the enantiomeric purity of your compound. |
| Animal Model Variability | Standardize the animal model by using a single strain, sex, and a narrow age range. Ensure adequate acclimatization of animals to the housing and testing environment before starting experiments. |
| Inappropriate Dose Range | Conduct a pilot dose-response study to identify the optimal dose range for your specific behavioral assay and animal model. Based on studies with the similar compound PCP, a dose range of 0.3-10 mg/kg can induce hyperlocomotion in mice, with a peak effect around 3.0 mg/kg[2]. |
| Solution Instability | Prepare fresh solutions of this compound for each experiment. If using a stock solution, perform stability tests to determine its shelf-life under your storage conditions. |
Logical Workflow for Troubleshooting Inconsistent Locomotor Activity:
Caption: Troubleshooting workflow for inconsistent locomotor activity.
Issue 2: Lack of Effect in NMDA Receptor Binding Assays
Symptoms: Failure to observe competitive binding or a high Ki value, suggesting low affinity.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect this compound Isomer | As with behavioral assays, the stereochemistry is critical for high-affinity binding. Confirm you are using the (2S, 4S, 6S)-Etoxadrol isomer. |
| Radioligand Issues | Ensure the radioligand (e.g., [3H]-(+)-MK-801) is not degraded and has the expected specific activity. Use a fresh batch if necessary. |
| Assay Conditions | Optimize incubation time, temperature, and buffer composition. Ensure the pH of the assay buffer is stable. |
| Tissue Preparation Quality | The quality of the brain homogenate is crucial. Ensure proper dissection, homogenization, and storage of the tissue to maintain receptor integrity. |
Signaling Pathway of this compound at the NMDA Receptor:
Caption: this compound's mechanism of action at the NMDA receptor.
Quantitative Data
The following tables summarize key quantitative data related to this compound and the similar compound, phencyclidine (PCP).
Table 1: this compound and Analogue Binding Affinities
| Compound | Receptor Site | Kᵢ Value (nM) | Notes |
| This compound Analogue | Phencyclidine site on NMDA Receptor | 69 | The Ki value for this compound is expected to be in a similar range[3]. |
| This compound vs. Epithis compound | Phencyclidine site on NMDA Receptor | - | This compound is 35 times more potent than its epimer, epithis compound. |
Table 2: In Vivo Behavioral Effects of this compound and PCP in Mice
| Compound | Dose | Route | Observed Effect |
| This compound | 100.0 mg/kg | i.h. | Marked stimulation and ataxia[4]. |
| This compound | 0-20 mg/kg | i.v. | Decreased brain monoamine concentrations[4]. |
| PCP | 0.3-10 mg/kg | s.c. | Dose-related increase in locomotor activity[2]. |
| PCP | 3.0 mg/kg | s.c. | Peak locomotor activity observed[2]. |
| PCP | 6.0 and 10.0 mg/kg | - | Significantly increased duration of locomotion[5]. |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice (Adapted from PCP Protocols)
This protocol is adapted from established methods for assessing phencyclidine (PCP)-induced locomotor activity and can be used as a starting point for this compound experiments.
1. Animals:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the experiment.
2. This compound Solution Preparation:
-
Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentrations.
-
Prepare solutions fresh on the day of the experiment.
-
The volume of administration should be 10 ml/kg body weight.
3. Experimental Procedure:
-
Habituate the mice to the locomotor activity chambers for 30-60 minutes one day before the experiment.
-
On the day of the experiment, administer this compound or vehicle (saline) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Immediately place the mouse in the center of the locomotor activity chamber (e.g., a 40 x 40 cm open field).
-
Record locomotor activity using an automated system with infrared beams for a period of 60-120 minutes.
-
Analyze the data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect.
4. Controls:
-
A vehicle control group (saline injection) is essential.
-
A positive control, such as a known dose of PCP, can be included to validate the assay.
Experimental Workflow for Locomotor Activity Assay:
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of phencyclidine on aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol Administration Technical Support Center
Disclaimer: This document is intended for research professionals and provides technical guidance for preclinical experimental use only. It is not a substitute for a comprehensive literature review, institutional guidelines (IACUC), or established laboratory safety protocols. All procedures should be performed by trained personnel in accordance with all applicable regulations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers may encounter when working with Etoxadrol, a potent non-competitive NMDA receptor antagonist.[1]
| Question | Answer & Troubleshooting Steps |
| 1. My this compound solution is precipitating. How can I improve solubility for injection? | This compound hydrochloride is the salt form and is generally more water-soluble. However, if you are working with the free base or encounter solubility issues, precipitation upon dilution into aqueous buffers (like saline) is a common problem for hydrophobic compounds. Troubleshooting Steps: 1. Co-Solvent System: First, dissolve this compound in a minimal amount of an organic solvent like DMSO. Aim for a concentration of 5-10% DMSO in your final injection volume. When diluting, add the aqueous vehicle (e.g., sterile saline) to the DMSO-drug concentrate slowly while vortexing to prevent the drug from crashing out.[2] 2. Use of Excipients: For persistent issues, consider using a pharmaceutically acceptable solubilizing agent or surfactant. Formulations containing Kolliphor® HS 15 or Tween 80 have been used to create stable microemulsions for intravenous administration of other hydrophobic drugs in animal models.[3][4] 3. pH Adjustment: Ensure the pH of your final solution is within a tolerable physiological range (typically 4.5 - 8.0 for parenteral routes) to avoid irritation and improve stability.[5] 4. Verification: Before in-vivo use, it is advisable to test your final formulation by adding a few drops to plasma to ensure the drug remains in solution.[5] |
| 2. I'm observing excessive stimulation, ataxia, or unexpected behaviors in my animal models. What should I do? | These effects are characteristic of dissociative anesthetics like this compound and are consistent with its mechanism as an NMDA receptor antagonist.[1] Reports in mice mention "marked stimulation and ataxia" at high doses.[1] Mitigation Strategies: 1. Dose-Response Pilot Study: The behavioral effects are highly dose-dependent. Conduct a pilot study with a range of doses to identify the optimal dose that achieves the desired anesthetic/analgesic effect without producing unmanageable side effects. For reference, a 0.75 mg/kg IV dose was used for anesthesia in humans, while doses up to 20 mg/kg IV have been used in rats for neurochemical studies.[1] 2. Acclimatization: Ensure animals are properly acclimatized to the testing environment. A quiet, low-stimulation environment post-injection can help manage agitation.[6] 3. Animal Strain: Be aware that behavioral responses to NMDA antagonists can vary significantly between different mouse strains (e.g., C57BL/6J vs. BALB/c).[7] Ensure you are using a consistent strain and consider that your results may not be directly comparable to studies using other strains. 4. Supportive Care: Monitor animals for signs of distress. While this compound has a high safety margin, ensure animals can maintain sternal recumbency and have easy access to food and water post-procedure. |
| 3. What are the expected physiological effects of this compound administration? | As a dissociative anesthetic, this compound induces a state of catalepsy, amnesia, and profound analgesia.[6][8] Based on clinical data and its drug class, you should anticipate the following: - Cardiovascular: A slight increase in blood pressure and heart rate (tachycardia) may occur.[8] - Respiratory: Less respiratory depression compared to traditional anesthetics is a hallmark of this class, but apnea (B1277953) can still occur at high doses.[6] - Reflexes: Pharyngeal and laryngeal reflexes often remain active.[6][8] - Other: Increased salivation and lacrimation are common.[6] Consider using an anticholinergic agent like atropine (B194438) if excessive salivation interferes with the airway, but consult veterinary staff first. |
| 4. How long do the effects of this compound last? | The duration is dose-dependent. In a human clinical study, a 0.75 mg/kg IV dose produced anesthesia for an average of 26 minutes (with a range of 14 to 53 minutes).[8] However, psychotomimetic effects like unpleasant dreams were reported to last up to 24 hours.[8] In research animals, the primary anesthetic effect will be shorter, but behavioral alterations may persist. It is crucial to monitor animals until they have fully recovered. After a single dose, most drugs are considered eliminated after 4-5 half-lives.[9] While the specific half-life for this compound is not readily available, the related compound Ketamine has a half-life of 2-3 hours.[10] |
Quantitative Data Summary
Data on this compound is limited. The following tables summarize available data for this compound and provide analogous data for the related, more extensively studied compound, Ketamine, for context.
Table 1: Receptor Binding & Efficacy
| Compound | Target | Action | Affinity (Ki) | Notes |
| This compound | NMDA Receptor (PCP Site) | Non-competitive Antagonist | ~69 nM | High-affinity binding to the ion channel pore.[11] |
| Ketamine (S-isomer) | NMDA Receptor (PCP Site) | Non-competitive Antagonist | ~50-100 nM | S(+)-ketamine has approximately 4 times the affinity of R(-)-ketamine.[12] |
Table 2: Dosage & Administration Reference
| Compound | Species | Route | Dose Range | Observed Effect |
| This compound | Human | IV | 0.75 mg/kg | Anesthesia for ~26 min.[8] |
| This compound | Rat | IV | 0 - 20 mg/kg | Decrease in brain monoamine concentrations.[1] |
| This compound | Mouse | i.h. | 100 mg/kg | Marked stimulation and ataxia.[1] |
| Ketamine | Mouse | IP | 10 - 30 mg/kg | Sub-anesthetic doses for behavioral models (e.g., antidepressant-like effects).[13][14] |
| Ketamine | Mouse | IP | 50 - 100 mg/kg | Anesthetic doses often used in combination with a sedative like xylazine.[15] |
| Route "i.h." is not standard; context suggests a parenteral route was used. |
Experimental Protocols
No detailed, step-by-step protocols are published specifically for this compound. The following is a representative protocol for the intraperitoneal (IP) administration of a dissociative anesthetic (e.g., Ketamine) in mice for behavioral studies. This can be adapted for this compound, but must be preceded by a dose-finding pilot study.
Protocol: Acute Intraperitoneal (IP) Administration in Mice
-
Objective: To administer a precise, sub-anesthetic dose of this compound to mice for subsequent behavioral analysis.
-
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., Sterile 0.9% Saline, or a co-solvent system like 5% DMSO in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale (0.0001 g precision)
-
27-30 gauge needles and 1 mL syringes
-
70% ethanol (B145695) for disinfection
-
Appropriate animal scale and handling equipment
-
-
Methodology:
-
Dose Calculation: Weigh the mouse and calculate the required volume for injection based on its weight and the target dose (e.g., mg/kg).
-
Solution Preparation (Example for 10 mg/kg dose in a 25g mouse):
-
Prepare a stock solution of this compound. For ease of dosing, a 1 mg/mL stock is often convenient.
-
To make a 1 mg/mL solution: Weigh 10 mg of this compound HCl and dissolve in 10 mL of sterile saline. If solubility is poor, dissolve the 10 mg in 0.5 mL of DMSO first, then bring the total volume to 10 mL with sterile saline, adding the saline slowly while vortexing.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Restraint: Restrain the mouse firmly but gently, ensuring control of the head and body. Position the mouse so its abdomen is facing upwards, tilted slightly head-down. This allows the abdominal organs to shift away from the injection site.
-
Injection Procedure:
-
Identify the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Wipe the area with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, bevel up. Aspirate slightly by pulling back on the plunger to ensure you have not entered a blood vessel or organ.
-
If no fluid enters the syringe, inject the calculated volume smoothly.
-
Withdraw the needle and return the mouse to a clean recovery cage.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 30-60 minutes post-injection for adverse reactions (e.g., respiratory distress, severe ataxia).
-
Note the onset time and duration of expected effects (e.g., changes in locomotion, catalepsy).
-
Do not leave the animal unattended until it has regained sufficient consciousness and mobility.
-
-
Visualizations: Pathways & Workflows
Mechanism of Action
Experimental Workflow
Troubleshooting Logic: Solution Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gadconsulting.com [gadconsulting.com]
- 6. westernu.edu [westernu.edu]
- 7. Age, Dose, and Locomotion: Decoding Vulnerability to Ketamine in C57BL/6J and BALB/c Mice [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 11. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute (R,S)-Ketamine Administration Induces Sex-Specific Behavioral Effects in Adolescent but Not Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ketamind.co.za [ketamind.co.za]
- 15. Anesthesia for Laboratory Animals | Research and Innovation [research.uoregon.edu]
Validation & Comparative
Etoxadrol and Dexoxadrol: A Comparative Analysis of NMDA Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Etoxadrol and Dexoxadrol (B1663360), two potent non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Both compounds are recognized for their high affinity for the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor.[1] This guide summarizes their binding affinities, details the experimental protocols for affinity determination, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Affinity Data
| Compound | Target Receptor | Binding Site | Radioligand | Ki (nM) | IC50 (nM) | Source |
| This compound | NMDA Receptor | Phencyclidine (PCP) Site | [3H]-(+)-MK-801 / [3H]TCP | Not explicitly stated, but described as "high affinity" and "potent".[1][2] | Not available | [1][2] |
| Dexoxadrol | NMDA Receptor | Phencyclidine (PCP) Site | [3H]-(+)-MK-801 / [3H]TCP | Not explicitly stated, but described as "high affinity".[1] | Not available | [1] |
| (2S,4S)-13b (this compound/Dexoxadrol Analog) | NMDA Receptor | Phencyclidine (PCP) Site | [3H]-(+)-MK-801 | 69 | Not available | [3] |
| 15a (racemate) (Dexoxadrol Analog) | NMDA Receptor | Phencyclidine (PCP) Site | Not specified | 470 | Not available | [4] |
| 17d (WMS-2508) (Dexoxadrol Analog) | NMDA Receptor | Phencyclidine (PCP) Site | Not specified | 44 | Not available | [5] |
Note: The binding affinity of analogs can indicate the expected potency of the parent compounds, this compound and Dexoxadrol. The lower Ki value for the analog (2S,4S)-13b suggests that both parent compounds likely have high nanomolar affinity for the NMDA receptor.[3]
Mechanism of Action: NMDA Receptor Antagonism
This compound and Dexoxadrol exert their effects by acting as non-competitive antagonists at the NMDA receptor. This means they do not compete with the endogenous agonists, glutamate (B1630785) and glycine, for their binding sites. Instead, they bind to a distinct site, the phencyclidine (PCP) site, located within the ion channel of the receptor. This binding event physically blocks the flow of ions, primarily Ca2+, through the channel, thereby inhibiting receptor activation.
Experimental Protocols
The binding affinity of this compound and Dexoxadrol to the NMDA receptor is typically determined using a competitive radioligand binding assay. Below is a detailed methodology based on common practices for assessing binding to the PCP site.
Objective: To determine the binding affinity (Ki) of this compound and Dexoxadrol for the phencyclidine (PCP) binding site on the NMDA receptor.
Materials:
-
Test Compounds: this compound, Dexoxadrol
-
Radioligand: [3H]-(+)-MK-801 or [3H]TCP (tritiated tenocyclidine)
-
Non-specific Binding Control: High concentration of a known non-radioactive PCP site ligand (e.g., unlabeled MK-801 or PCP)
-
Tissue Preparation: Rat brain tissue homogenates (e.g., from cortex or hippocampus)
-
Assay Buffer: Tris-HCl buffer
-
Filtration Apparatus: Glass fiber filters and a cell harvester
-
Scintillation Counter: For measuring radioactivity
Procedure:
-
Membrane Preparation:
-
Rat brains are dissected, and the region of interest (e.g., cortex) is homogenized in ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous ligands.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated in tubes containing:
-
A fixed concentration of the radioligand ([3H]-(+)-MK-801).
-
A range of concentrations of the test compound (this compound or Dexoxadrol).
-
For non-specific binding determination, a saturating concentration of a non-labeled ligand is added instead of the test compound.
-
-
The mixture is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NMDA-receptor affinity of 4-oxo-dexoxadrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RSC - Page load error [pubs.rsc.org]
Validating the NMDA Receptor Antagonism of Etoxadrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the N-methyl-D-aspartate (NMDA) receptor antagonism of Etoxadrol, a dissociative anesthetic. Through a comparative analysis with the well-characterized NMDA receptor antagonists Ketamine and Phencyclidine (PCP), this document offers a quantitative and methodological framework for researchers in pharmacology and drug development. The data presented is compiled from preclinical studies to facilitate an objective evaluation of this compound's pharmacological profile.
Introduction to this compound
This compound is a derivative of dexoxadrol (B1663360) and is recognized as a potent NMDA receptor antagonist.[1] It interacts with the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor, a mechanism shared with other dissociative anesthetics like Ketamine and PCP.[1] Early clinical investigations in the 1970s explored its potential as an intravenous anesthetic. While these studies were halted due to the emergence of adverse psychotomimetic effects, the compound remains a valuable tool for neuroscience research due to its high affinity for the NMDA receptor.[1]
Comparative Binding Affinities at the NMDA Receptor
| Compound | Receptor Target | Binding Affinity (Ki / IC50) | Species | Reference |
| This compound Homologue | NMDA (PCP Site) | Ki: 69 nM | Not Specified | [2] |
| Ketamine | NMDA (PCP Site) | IC50: 0.5 µM | Rat | [4] |
| Phencyclidine (PCP) | NMDA (PCP Site) | IC50: 2 µM | Rat | [4] |
Table 1: Comparative Binding Affinities for the NMDA Receptor. This table summarizes the binding affinities of an this compound homologue, Ketamine, and PCP for the phencyclidine (PCP) binding site on the NMDA receptor. Lower values indicate higher binding affinity.
Selectivity Profile: A Broader Look
The therapeutic utility and side-effect profile of a drug are not only determined by its primary target affinity but also by its interactions with other receptors. The following table provides a comparative overview of the binding affinities of Ketamine and PCP for other relevant receptors. Data for this compound on these targets is not widely available.
| Compound | Receptor Target | Binding Affinity (Ki / IC50) | Species | Reference |
| Ketamine | Dopamine (B1211576) D2 | IC50: 0.5 µM | Rat | [4] |
| Serotonin (B10506) 5-HT2 | IC50: 15 µM | Rat | [4] | |
| Phencyclidine (PCP) | Dopamine D2 | IC50: 37 µM | Rat | [4] |
| Serotonin 5-HT2 | IC50: 5 µM | Rat | [4] |
Table 2: Selectivity Profile of Ketamine and PCP. This table highlights the binding affinities of Ketamine and PCP for dopamine D2 and serotonin 5-HT2 receptors, providing insight into their off-target effects.
Functional Antagonism: In Vitro and In Vivo Evidence
Experimental Protocols
For researchers aiming to independently validate or further explore the NMDA receptor antagonism of this compound or other compounds, the following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of a test compound for the PCP binding site of the NMDA receptor.
Materials:
-
Radioligand: [3H]MK-801, a high-affinity ligand for the PCP site.
-
Membrane Preparation: Rat brain membranes (e.g., from cortex or hippocampus) expressing NMDA receptors.
-
Test Compound: this compound, Ketamine, PCP, or other compounds of interest.
-
Non-specific Binding Control: A high concentration of a known PCP site ligand (e.g., 10 µM unlabeled MK-801).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound. Include wells for total binding (only radioligand and membranes) and non-specific binding.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.
Objective: To determine the IC50 of a test compound for the inhibition of NMDA-induced currents.
Materials:
-
Cell Culture: Neurons or cell lines (e.g., HEK293) expressing NMDA receptors.
-
Recording Pipettes: Glass micropipettes with a resistance of 3-7 MΩ.
-
Internal Solution: e.g., containing Cs-gluconate, CsCl, MgCl2, EGTA, HEPES, ATP, and GTP.
-
External Solution: Artificial cerebrospinal fluid (aCSF) containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose.
-
Agonists: NMDA and glycine (B1666218) (a co-agonist).
-
Test Compound: this compound, Ketamine, PCP, or other compounds of interest.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Filling: Fill the recording pipette with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration. This allows for control of the cell's membrane potential and measurement of the total current across the cell membrane.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV).
-
Agonist Application: Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the reduction in the NMDA-induced current.
-
Data Analysis: Plot the percentage of inhibition of the NMDA-induced current against the logarithm of the test compound concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[6][7][8]
NMDA Receptor Signaling Pathway
The binding of this compound to the PCP site within the NMDA receptor ion channel blocks the influx of Ca2+ ions, thereby inhibiting downstream signaling cascades.
Conclusion
The available evidence strongly supports the classification of this compound as a potent NMDA receptor antagonist. Its high affinity for the PCP binding site, comparable to that of its well-studied counterparts Ketamine and PCP, is substantiated by both in vitro binding data from homologues and in vivo functional studies. This guide provides the necessary data and methodological framework for researchers to confidently utilize and further investigate the properties of this compound in the context of NMDA receptor pharmacology. The provided experimental protocols offer a standardized approach for comparative studies, ensuring robust and reproducible results in the exploration of NMDA receptor modulators.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo labelling of the NMDA receptor channel complex by [3H]MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
Etoxadrol: A Comparative Analysis with Other PCP-Like Dissociative Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Etoxadrol with other prominent PCP-like dissociative anesthetics, namely Phencyclidine (PCP), Ketamine, and Dexoxadrol (B1663360). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the pharmacological nuances of these compounds.
Introduction to this compound and its Analogs
This compound is a potent dissociative anesthetic that, like Phencyclidine (PCP), exerts its effects primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor complex.[1] Developed in the mid-1960s alongside its analog Dexoxadrol, this compound was investigated for its potential as an analgesic and anesthetic agent.[1] However, clinical development was halted due to the manifestation of severe psychotomimetic side effects, including unpleasant dreams and hallucinations, similar to those observed with PCP.[1][3]
Mechanism of Action: NMDA Receptor Antagonism
The primary mechanism of action for this compound, PCP, Ketamine, and Dexoxadrol is the blockade of the NMDA receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate.[4] By binding to the PCP site within the receptor's ion channel, these compounds physically obstruct the flow of ions, thereby preventing depolarization of the neuron and interfering with normal neurotransmission.[4] This disruption of glutamatergic signaling in cortical and limbic areas is believed to be the foundation of their anesthetic, analgesic, and dissociative effects.
Caption: Figure 1: Signaling Pathway of NMDA Receptor Antagonism.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that binding affinity (Ki) and in vivo potency (ED50) values can vary between studies due to different experimental conditions, tissues, and radioligands used.
Table 1: Comparative Receptor Binding Affinities (Ki in nM) at the NMDA Receptor
| Compound | Ki (nM) at PCP Site | Reference(s) |
| This compound | In the range of Dexoxadrol and its potent homolog (69 nM) | [5] |
| Phencyclidine (PCP) | 59 - 313 | [6] |
| Ketamine | 200 - 3100 | [7] |
| Dexoxadrol | High affinity, similar to PCP | [1][3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vivo Potency (ED50)
| Compound | Effect | Species | ED50 (mg/kg) | Reference(s) |
| This compound | Anesthesia | Human | 0.75 (intravenous) | [8] |
| Phencyclidine (PCP) | Motor Impairment (Inverted Screen) | Mouse | 4.1 µmol/kg (i.v.) (~1.0 mg/kg) | [6] |
| Ketamine | Anesthesia | Human | 0.6 (intravenous) | [6] |
| Dexoxadrol | N/A | N/A | Data not available |
Note: ED50 is the dose required to produce a therapeutic effect in 50% of the population. Direct comparison of ED50 values across different species and effects should be made with caution.
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol outlines a general method for determining the binding affinity of compounds to the PCP site of the NMDA receptor using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]MK-801 or [³H]TCP) from the PCP binding site on the NMDA receptor.
Materials:
-
Rat brain tissue (cortex or hippocampus)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., --INVALID-LINK--MK-801 or [³H]TCP)
-
Unlabeled test compounds (this compound, PCP, Ketamine, Dexoxadrol)
-
Non-specific binding control (e.g., high concentration of unlabeled PCP or MK-801)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Binding Assay: In assay tubes, combine the prepared brain membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacology of PCP Analogs [erowid.org]
- 3. Dexoxadrol - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activity and toxicity of phencyclidine (PCP) and phenylcyclohexene (PC), a pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketamine, But Not Phencyclidine, Selectively Modulates Cerebellar GABAA Receptors Containing α6 and δ Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anaesthetic properties of phencyclidine (PCP) and analogues may be related to their interaction with Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Etoxadrol and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Etoxadrol and its analogs, focusing on their structure-activity relationships (SAR) as N-methyl-D-aspartate (NMDA) receptor antagonists. This compound and its parent compound, Dexoxadrol (B1663360), are potent non-competitive antagonists that bind to the phencyclidine (PCP) site within the ion channel of the NMDA receptor.[1][2] Understanding the SAR of these compounds is crucial for the design of novel therapeutics with improved potency and selectivity.
Core Structural Features and Activity
This compound, chemically (2S,4S,6S)-2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane, and its analogs share a common pharmacophore consisting of a dioxolane ring, a piperidine (B6355638) moiety, and aromatic substituents.[3] Modifications to these three key areas have been extensively explored to elucidate the structural requirements for high affinity binding to the NMDA receptor.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (Ki values) of this compound and several key analogs for the PCP binding site of the NMDA receptor. The data is compiled from various radioligand binding assays, typically using [3H]TCP or [3H]-(+)-MK-801 as the radioligand.
| Compound | Modification | Ki (nM) | Reference |
| This compound | - | Comparable to PCP | [4] |
| Epithis compound (2R,4S,6S) | Epimer at C-2 | 35-fold less potent than this compound | [4] |
| Dexoxadrol | 2,2-diphenyl substitution | - | [1] |
| (2S,4S)-13b | 2-aminoethyl instead of piperidine | 69 | [5] |
| WMS-2508 (17d) | 4-hydroxy on piperidine | 44 | [6] |
| Propyl analog (7) | Ethyl at C-2 replaced with propyl | More potent than this compound | [3] |
| Isopropyl analog (8) | Ethyl at C-2 replaced with isopropyl | More potent than this compound | [3] |
| Ortho-chloro analog (11) | Chlorine at ortho position of phenyl ring | Comparable to TCP | [3] |
| Primary amine analogs | Primary amino moiety | Generally highest affinity | [1] |
| Tertiary amine analogs | Tertiary amino moiety | Low affinity | [1] |
| N-Alkyl dexoxadrol analogs | Alkylation of piperidine nitrogen | Inactive | [3] |
Key SAR Insights:
-
Stereochemistry is Critical: The biological activity of these compounds is highly dependent on their stereochemistry. For this compound, the (2S, 4S, 6S) configuration is essential for high affinity.[4] The NMDA receptor affinity resides almost exclusively in the (S)-configured enantiomers for related analogs.[5]
-
Substituents on the Dioxolane Ring:
-
The Piperidine Moiety:
-
A primary or secondary amine is crucial for activity; N-alkylation leads to inactive compounds.[3] Compounds with a primary amino moiety generally display the highest receptor affinity, whereas tertiary amines possess low affinity.[1]
-
Replacing the piperidine ring with simpler aminoalkyl substructures can still result in strong receptor interactions.[1] For instance, a 2-aminoethyl substituent can lead to similar NMDA receptor interactions as the piperidin-2-yl substituent.[5]
-
Modifications to the 4-position of the piperidine ring can enhance potency, as seen with the 4-hydroxy derivative WMS-2508.[6]
-
-
Aromatic Ring Substitutions:
-
Substitution on the phenyl ring can significantly impact affinity. An ortho-chloro substitution on the phenyl ring of this compound resulted in a compound with potency comparable to Tenocyclidine (TCP).[3]
-
Replacement of the phenyl ring with a 2- or 3-thienyl ring can yield compounds with comparable affinity to this compound.[3]
-
-
Oxygen Heterocycle: At least one oxygen atom in the heterocyclic portion of the molecule is necessary for activity.[1] Enlarging the 1,3-dioxolane (B20135) ring to a 1,3-dioxane (B1201747) ring can result in compounds with considerable NMDA receptor affinity.[1]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor (PCP Site)
This protocol is a generalized method for determining the binding affinity of this compound analogs to the PCP site of the NMDA receptor using a competitive binding assay with a radiolabeled ligand such as [3H]-(+)-MK-801.
Materials:
-
Rat brain tissue homogenates (e.g., from cortex or hippocampus)
-
[3H]-(+)-MK-801 (Radioligand)
-
Unlabeled (+)-MK-801 or PCP (for non-specific binding determination)
-
Test compounds (this compound and its analogs)
-
Binding buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Polyethyleneimine (PEI) solution (0.3%)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add membrane preparation, [3H]-(+)-MK-801, and binding buffer.
-
Non-specific Binding (NSB): Add membrane preparation, [3H]-(+)-MK-801, and a high concentration of unlabeled (+)-MK-801 or PCP.
-
Competition: Add membrane preparation, [3H]-(+)-MK-801, and varying concentrations of the test compound (this compound analog).
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in PEI solution using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of this compound analogs on NMDA receptor-mediated currents in neurons.
Procedure Outline:
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system to record from individual neurons in the whole-cell configuration.
-
NMDA Receptor Current Isolation: Pharmacologically isolate NMDA receptor-mediated currents by blocking other ion channels (e.g., AMPA receptors with NBQX, voltage-gated sodium channels with TTX).
-
Drug Application: Apply a known concentration of an NMDA receptor agonist (e.g., NMDA and glycine) to elicit a baseline current. Then, co-apply the this compound analog at various concentrations.
-
Data Acquisition and Analysis: Measure the reduction in the NMDA-evoked current in the presence of the antagonist. Generate a concentration-response curve to determine the IC50 of the compound.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Antagonism by this compound
Caption: NMDA receptor antagonism by this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of the dioxolanes dexoxadrol and this compound as potential phencyclidine-like agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, absolute configuration, and molecular modeling study of this compound, a potent phencyclidine-like agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and NMDA receptor affinity of dexoxadrol analogues with modifications in position 4 of the piperidine ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Etoxadrol's Effects in Different Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on Etoxadrol, a dissociative anesthetic, across various animal models. This compound, also known as CL-1848C, is a potent N-methyl-D-aspartate (NMDA) receptor antagonist that was investigated for its anesthetic and analgesic properties.[1][2] However, its clinical development was halted due to the emergence of severe side effects, including psychotomimetic effects, unpleasant dreams, and aberrations.[3][4] This document summarizes the available preclinical data and, where possible, compares its effects with the well-characterized NMDA antagonist, ketamine.
Quantitative Data Summary
The publicly available literature on this compound is limited, with much of the detailed quantitative data residing in older publications that are not readily accessible. The following tables summarize the available information on the effects of this compound in various animal models.
Table 1: Anesthetic and Behavioral Effects of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Observed Effects | Source |
| Mice | 100.0 mg/kg | i.h. | Marked stimulation and ataxia | [2] |
| Rhesus Monkey | Not Specified | Not Specified | Analgesic activities noted | Not Specified |
| Primates | Not Specified | Not Specified | Dissociative anesthetic effects | [1] |
| Dogs | Not Specified | Intravenous | Effects on respiratory response to CO2 | Not Specified |
| Rabbits | Not Specified | Not Specified | General anesthetic effects | [1] |
| Rats | 0-20 mg/kg | i.v. | Decreased brain monoamine concentrations | [2] |
Table 2: Physiological Effects of this compound in Animal Models
| Animal Model | Physiological Parameter | Observed Effect | Source |
| Primates | Blood Pressure | Affected by this compound | [1] |
| Primates | Heart Rate | Affected by this compound | [1] |
| Rats | Brain Monoamines (Serotonin, Dopamine (B1211576), Norepinephrine) | Significantly lowered concentrations at 4 hours post-injection | [2] |
| Dogs | Respiration | Altered response to carbon dioxide | Not Specified |
Experimental Protocols
Detailed experimental protocols for the studies on this compound are not fully available in the public domain. The following provides a general overview based on the available information.
General Anesthetic and Analgesic Assessment
-
Animal Models: Studies on this compound have utilized a range of animal models, including mice, rats, rabbits, dogs, and various primate species.[1]
-
Drug Administration: The route of administration varied depending on the study and animal model, and included intravenous (i.v.) and intrahippocampal (i.h.) injections.[2]
-
Assessment of Anesthesia: The anesthetic effects were likely evaluated by observing the loss of righting reflex, response to noxious stimuli, and changes in physiological parameters such as heart rate and blood pressure.
-
Assessment of Analgesia: Analgesic properties were assessed, though the specific pain models used (e.g., hot plate, tail-flick) are not detailed in the available abstracts.
Neurochemical Analysis in Rats
-
Animal Model: Male rats were used to study the effects of this compound on brain monoamines.
-
Procedure: this compound was administered intravenously at doses ranging from 0-20 mg/kg. Four hours after the injection, the concentrations of serotonin, dopamine (DA), and norepinephrine (B1679862) (NE) in the brain were measured.
-
Results: this compound was found to significantly lower the concentrations of these neurotransmitters.[2]
Visualizations
Signaling Pathway of NMDA Receptor Antagonists
This compound, like ketamine, functions as an antagonist at the NMDA receptor. This receptor is a crucial component of glutamatergic neurotransmission in the central nervous system. The following diagram illustrates the general mechanism of action for NMDA receptor antagonists.
References
- 1. This compound (CL-1848C) a new dissociative anesthetic: studies in primates and other species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relationships Between the Structure of Dexoxadrol and this compound A...: Ingenta Connect [ingentaconnect.com]
- 4. Relationships between the structure of dexoxadrol and this compound analogues and their NMDA receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxadrol's Engagement with the NMDA Receptor: A Comparative Analysis of Binding Site Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of etoxadrol's binding site on the N-methyl-D-aspartate (NMDA) receptor against other well-characterized antagonists. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for understanding the validation of this critical drug-receptor interaction.
This compound, a potent dissociative anesthetic, exerts its effects primarily through the antagonism of the NMDA receptor, a crucial player in synaptic plasticity and neurotransmission. Validation of its specific binding site is paramount for understanding its mechanism of action and for the development of novel therapeutics targeting the glutamatergic system. Experimental evidence confirms that this compound binds to the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. This site is also the target for other non-competitive antagonists such as ketamine and dizocilpine (B47880) (MK-801).
Comparative Binding Affinity of NMDA Receptor Antagonists
The affinity of a compound for its receptor is a critical determinant of its potency and potential therapeutic window. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for this compound and its main comparators at the NMDA receptor PCP binding site. It is important to note that absolute Ki values can vary between studies due to different experimental conditions.
| Compound | Ki (nM) | Receptor Preparation | Radioligand | Reference |
| This compound (analogue) | 69 | Not Specified | --INVALID-LINK---MK-801 | [1] |
| Ketamine | 324 - 1190 | Rat Striatal Homogenate / Not Specified | [3H]MK-801 | [2][3] |
| Dizocilpine (MK-801) | 2.1 - 2.5 | Not Specified | [3H]MK-801 | [3][4] |
Note: The Ki value for this compound is based on a potent analogue and is stated to be in the range of this compound itself.
Experimental Validation: Radioligand Binding Assay
The binding affinity of this compound and other non-competitive antagonists to the NMDA receptor is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand (e.g., [3H]MK-801) that is known to bind to the target site.
Experimental Protocol: Competitive Binding Assay for NMDA Receptor's PCP Site
1. Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the NMDA receptors.
-
The membrane pellet is washed multiple times to remove endogenous ligands and other interfering substances.
-
The final pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
A constant concentration of the radioligand, [3H]MK-801, is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound, ketamine, or MK-801) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
-
To determine non-specific binding, a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801) is added to a separate set of tubes.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Molecular Interactions and Experimental Process
To better illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: NMDA Receptor Activation and Blockade by this compound.
Caption: Workflow for Determining Ki via Competitive Radioligand Binding Assay.
References
- 1. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the noncompetitive N-methyl-D-aspartate receptor antagonists ketamine and MK-801 on pain-stimulated and pain-depressed behaviour in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Efficacy of Etoxadrol Compared to Traditional Anesthetics: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anesthetic efficacy of Etoxadrol, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with traditional anesthetic agents such as ketamine, propofol (B549288), and sevoflurane (B116992). The information is compiled from preclinical and early clinical investigations to support further research and development in anesthesiology.
Mechanism of Action
This compound, similar to ketamine, exerts its anesthetic and analgesic effects primarily by acting as a non-competitive antagonist at the NMDA receptor.[1][2] This action blocks the normal flow of ions, leading to a state of dissociative anesthesia. In contrast, traditional anesthetics like propofol and sevoflurane primarily act on GABA-A receptors, enhancing inhibitory neurotransmission.
Quantitative Comparison of Anesthetic Efficacy
The following tables summarize key efficacy parameters for this compound and selected traditional anesthetics. Data for this compound is primarily derived from early clinical and preclinical studies and should be interpreted with caution due to the limited scope of available research.
Table 1: Anesthetic Potency and Duration
| Anesthetic | Class | Effective Dose (ED50/Effective Dose) | Onset of Action | Duration of Anesthesia |
| This compound | NMDA Receptor Antagonist | 0.75 mg/kg (human, for ~26 min anesthesia)[3] | Rapid (Intravenous) | Average of 26 minutes (range 14-53 min)[3] |
| Ketamine | NMDA Receptor Antagonist | Anesthesia ED50: 0.6 mg/kg; Analgesia: 100-160 ng/mL plasma concentration[4] | Seconds (Intravenous)[5] | 5-10 minutes (IV bolus) |
| Propofol | GABA-A Receptor Agonist | Hypnosis ED50: 16.70 mg/kg (mouse); Anesthesia ED50: 25.02 mg/kg (mouse)[6] | Rapid (Intravenous) | 5-10 minutes (IV bolus) |
| Sevoflurane | Inhalational Anesthetic (GABA-A) | MAC ≈ 2% in adults | Rapid (Inhalation) | Dependent on administration |
Table 2: Safety Profile
| Anesthetic | Therapeutic Index (LD50/ED50) | Common Side Effects |
| This compound | High (LD50 estimated to be 20-40 times the ED50)[3] | Unpleasant dreams/visions, nystagmus, slight increase in blood pressure and heart rate.[3] |
| Ketamine | Wide | Hallucinations, emergence reactions, increased heart rate and blood pressure. |
| Propofol | Narrow | Hypotension, respiratory depression, pain on injection. |
| Sevoflurane | Wide | Dose-dependent hypotension, respiratory depression, emergence agitation. |
Experimental Protocols
Assessment of Hypnotic Efficacy: Loss of Righting Reflex (LORR) in Rodents
This protocol is a standard method for evaluating the hypnotic effects of anesthetic agents in animal models.
Objective: To determine the dose-dependent hypnotic effect of an anesthetic agent by measuring the loss of the righting reflex.
Animals: Male CD-1 mice (or other appropriate rodent strain).
Procedure:
-
Administer the test anesthetic (e.g., this compound, propofol) intravenously via the tail vein.[6]
-
Immediately after injection, place the animal gently on its back in a V-shaped trough.[6]
-
The loss of righting reflex (LORR) is defined as the inability of the animal to right itself (return to a prone position with all four paws on the surface) within a specified time (e.g., 10 seconds).[6]
-
The duration of LORR is measured from the time of loss until the reflex is regained.
-
Dose-response curves are generated to determine the ED50 for hypnosis.[6]
Assessment of Analgesic Efficacy: Formalin Test in Rats
The formalin test is a widely used model of tonic chemical pain to assess the efficacy of analgesic compounds.
Objective: To quantify the analgesic effect of a test agent against a biphasic pain response induced by formalin.
Animals: Adult male Sprague-Dawley rats.
Procedure:
-
Administer the test analgesic (e.g., this compound, ketamine) at various doses prior to formalin injection.
-
Inject a dilute formalin solution (e.g., 50 µL of 5% formalin) subcutaneously into the plantar surface of one hind paw.
-
Observe the animal's pain-related behaviors, which occur in two distinct phases:
-
Phase 1 (early phase): Lasting approximately 5 minutes, characterized by immediate, sharp pain.
-
Phase 2 (late phase): Occurring 15-30 minutes post-injection, representing inflammatory pain.
-
-
Quantify pain behaviors such as licking, biting, and flinching of the injected paw.
-
Compare the behavioral scores between the treated and control groups to determine the analgesic efficacy.
Signaling Pathways and Experimental Workflows
NMDA Receptor Antagonist Signaling Pathway
This compound and ketamine are NMDA receptor antagonists. They block the ion channel of the receptor, preventing the influx of Ca2+ and subsequent downstream signaling cascades that are involved in neuronal excitation and synaptic plasticity.
GABA-A Receptor Agonist Signaling Pathway
Propofol and sevoflurane are positive allosteric modulators of the GABA-A receptor. They enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx, hyperpolarization of the neuron, and reduced neuronal excitability.
Experimental Workflow for Anesthetic Efficacy Comparison
The following diagram outlines a typical workflow for comparing the efficacy of different anesthetic agents in a preclinical setting.
References
- 1. Relationships Between the Structure of Dexoxadrol and this compound A...: Ingenta Connect [ingentaconnect.com]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Clinical investigation of a new intravenous anesthetic--etoxadrol hydrochloride (CL-1848; U-37862A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketamine - Wikipedia [en.wikipedia.org]
- 6. Propofol and ethanol produce additive hypnotic and anesthetic effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Psychotomimetic Effects of Etoxadrol and Phencyclidine (PCP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the psychotomimetic effects of Etoxadrol and Phencyclidine (PCP), two potent N-methyl-D-aspartate (NMDA) receptor antagonists. While both compounds share a primary mechanism of action, this document aims to delineate the nuances in their pharmacological profiles, supported by available experimental data. The information presented is intended to aid researchers and professionals in drug development in understanding the distinct and overlapping effects of these substances.
Mechanism of Action and Receptor Affinity
Both this compound and PCP exert their primary psychotomimetic effects by acting as non-competitive antagonists at the NMDA receptor.[1] They bind to a site within the ion channel of the receptor, effectively blocking the influx of calcium ions and disrupting normal glutamatergic neurotransmission.[1] This action is believed to be the fundamental mechanism underlying their dissociative and hallucinogenic properties.
While both drugs target the same receptor, their binding affinities can vary, which may contribute to differences in potency and the qualitative nature of their effects.
Table 1: Comparative Quantitative Data of this compound and PCP
| Parameter | This compound | Phencyclidine (PCP) | Reference(s) |
| Primary Target | NMDA Receptor (non-competitive antagonist) | NMDA Receptor (non-competitive antagonist) | [1] |
| Binding Site | PCP binding site within the NMDA receptor ion channel | PCP binding site within the NMDA receptor ion channel | [1] |
| NMDA Receptor Binding Affinity (Ki) | In the range of Dexoxadrol (B1663360) (an analogue) with a Ki of 69 nM for a similar analogue. | 59 nM | [2][3] |
| Dopamine (B1211576) D2 High-Affinity State (Ki) | Not explicitly reported, but related dioxolanes show some interaction. | 2.7 nM | [4] |
Note: The binding affinity of this compound for the NMDA receptor is reported to be in a similar range to its analogue Dexoxadrol, with a specific analogue of this compound showing a Ki value of 69 nM.[2] PCP has a reported Ki value of 59 nM for the dizocilpine (B47880) (MK-801) site of the NMDA receptor.[3] It is important to note that PCP also exhibits high affinity for the dopamine D2 receptor in its high-affinity state, which may contribute to its complex psychotomimetic profile.[4]
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the general signaling pathway affected by NMDA receptor antagonists like this compound and PCP.
Caption: NMDA Receptor Antagonism by this compound and PCP.
Comparative Psychotomimetic Effects in Animal Models
Direct comparative studies detailing the full spectrum of psychotomimetic effects of this compound versus PCP are limited. However, existing research indicates that this compound produces behavioral effects that are qualitatively similar to those of PCP.
Drug Discrimination Studies: Animal drug discrimination paradigms are a powerful tool to assess the subjective effects of drugs. In these studies, animals are trained to recognize the effects of a specific drug and respond accordingly to receive a reward. Studies in squirrel monkeys have shown that this compound generalizes to PCP, meaning that animals trained to recognize PCP also identify this compound as having similar subjective effects. This provides strong evidence for a shared psychotomimetic profile.
Other Psychotomimetic-like Behaviors: While specific comparative data for this compound is scarce, PCP is well-characterized in its ability to induce a range of behaviors in animal models that are considered analogous to the symptoms of psychosis in humans. These include:
-
Hyperlocomotion and Stereotypy: Increased locomotor activity and repetitive, stereotyped behaviors are hallmark effects of PCP in rodents and are often used as a model for the positive symptoms of schizophrenia.
-
Social Withdrawal: PCP can induce deficits in social interaction in rodents, modeling the negative symptoms of schizophrenia.
-
Cognitive Deficits: PCP is known to impair performance in various cognitive tasks, such as the novel object recognition test, which assesses learning and memory. This is used to model the cognitive impairments seen in schizophrenia.
Given that this compound shares the same primary mechanism of action and generalizes to PCP in drug discrimination studies, it is highly probable that it would produce a similar profile of hyperlocomotion, stereotypy, social withdrawal, and cognitive deficits in animal models. However, without direct comparative studies, differences in potency and the specific character of these effects remain to be fully elucidated.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the psychotomimetic effects of NMDA receptor antagonists like this compound and PCP in animal models.
Drug Discrimination
-
Objective: To determine if a novel compound (e.g., this compound) produces subjective effects similar to a known drug of abuse (e.g., PCP).
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training Phase: Animals (e.g., rats or monkeys) are trained to press one lever after receiving an injection of PCP (the "drug" lever) and a second lever after receiving a saline injection (the "vehicle" lever) to receive a food reward.
-
Testing Phase: Once the animals have learned to reliably discriminate between PCP and saline, they are administered various doses of the test drug (this compound). The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Full generalization is typically considered to have occurred if the test drug produces ≥80% of responses on the PCP-appropriate lever. The dose at which 50% of the maximum effect (ED50) is observed can be calculated to determine potency.
Locomotor Activity and Stereotypy
-
Objective: To quantify the effects of the drug on spontaneous movement and repetitive behaviors.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically track movement or video recording for manual scoring.
-
Procedure:
-
Animals (e.g., rats or mice) are habituated to the open-field arena.
-
Following habituation, animals are administered the test drug (this compound or PCP) or vehicle.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).
-
Stereotyped behaviors (e.g., head weaving, circling, sniffing) are scored by a trained observer, often using a rating scale (e.g., 0 = asleep, 6 = continuous stereotypy).
-
-
Data Analysis: Data is typically analyzed using ANOVA to compare the effects of different doses of the drug to the vehicle control.
Social Interaction Test
-
Objective: To assess drug-induced deficits in social behavior.
-
Apparatus: A dimly lit, open-field arena.
-
Procedure:
-
Pairs of unfamiliar animals of the same sex and strain are placed in the arena.
-
One animal in each pair is pre-treated with the test drug (this compound or PCP) or vehicle.
-
The duration and frequency of social behaviors (e.g., sniffing, following, grooming) are recorded for a set period (e.g., 10-15 minutes).
-
-
Data Analysis: The total time spent in social interaction is compared between drug-treated and vehicle-treated animals using t-tests or ANOVA.
Novel Object Recognition (NOR) Test
-
Objective: To evaluate the impact of the drug on learning and memory.
-
Apparatus: An open-field arena with two distinct objects.
-
Procedure:
-
Habituation Phase: The animal is allowed to freely explore the empty arena.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Retention/Test Phase: After a delay, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar object is recorded.
-
-
Data Analysis: A discrimination index is calculated (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower discrimination index in the drug-treated group compared to the vehicle group indicates a cognitive deficit.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for preclinical assessment of the psychotomimetic effects of a novel compound compared to a reference drug like PCP.
Caption: Preclinical workflow for comparing psychotomimetic drugs.
Conclusion
This compound and PCP are both potent psychotomimetic agents that act primarily as non-competitive NMDA receptor antagonists. The available evidence, particularly from drug discrimination studies, strongly suggests that this compound produces subjective effects that are highly similar to those of PCP. While direct, quantitative comparisons of their effects on a broad range of psychotomimetic-like behaviors in animal models are not extensively available, it is reasonable to infer that this compound would induce a profile of hyperlocomotion, stereotypy, social withdrawal, and cognitive deficits comparable to PCP.
Future research should focus on direct, side-by-side comparisons of these two compounds across a battery of behavioral and neurochemical assays to more precisely delineate their relative potencies and any qualitative differences in their psychotomimetic profiles. Such studies would be invaluable for understanding the structure-activity relationships of NMDA receptor antagonists and for the development of novel therapeutics with improved safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Etoxadrol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Etoxadrol. Given its potent pharmacological activity as an N-methyl-D-aspartic acid (NMDA) antagonist and its classification as a dissociative anesthetic, this compound requires stringent safety measures to prevent accidental exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent psychoactive compound with effects similar to phencyclidine (PCP).[1][2] Its development for human use was halted due to adverse side effects, including hallucinations and nightmares.[2] Animal studies have indicated that it can cause marked stimulation and ataxia.[3] While detailed quantitative toxicity data is limited, its high affinity as an NMDA antagonist necessitates handling it as a hazardous substance.[3][4]
Key Hazards:
-
Neurological Effects: As a dissociative anesthetic, this compound can have significant effects on the central nervous system.
-
Psychoactive Properties: Inhalation, ingestion, or skin absorption may lead to unintended psychoactive effects.
-
Unknown Long-term Effects: Comprehensive toxicological data for chronic exposure is not available.
Due to the lack of extensive safety data, a conservative approach is mandatory. Assume high potency and toxicity and implement the following control measures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification |
| Hand Protection | Wear two pairs of chemical-resistant gloves, with the outer glove covering the cuff of the lab coat. Nitrile gloves are a suitable choice for incidental contact.[5] |
| Eye Protection | Tightly fitting safety goggles with side shields are mandatory to protect against splashes.[5] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs is required. |
| Respiratory Protection | If there is a risk of aerosol or dust formation, a full-face respirator with appropriate cartridges should be used.[5] Always handle solid this compound in a ventilated enclosure. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.
3.1. Designated Handling Area
-
All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet, to control for potential airborne particles.
-
Access to this area should be restricted to authorized personnel who have received specific training on handling potent compounds.
3.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily available.
-
Weighing: If working with solid this compound, weigh the compound within a ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of outer gloves before leaving the designated handling area. Wash hands thoroughly with soap and water.
Emergency Procedures
4.1. Spills
-
Small Spills: For small spills within a ventilated enclosure, absorb the spill with an inert material, place it in a sealed container, and dispose of it as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate safety personnel.
4.2. Accidental Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] |
| Eye Contact | Rinse eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Disposal Method: Do not discharge this compound into the environment.[5] Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, which should then be collected as hazardous waste.
Safe Handling Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Synthesis and Pharmacology of PCP Analogs [erowid.org]
- 2. This compound [chemeurope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Relationships Between the Structure of Dexoxadrol and this compound A...: Ingenta Connect [ingentaconnect.com]
- 5. This compound | 28189-85-7 | FE170130 | Biosynth [biosynth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
